molecular formula C3H4IN3 B113046 3-Amino-4-iodo-1H-pyrazole CAS No. 81542-51-0

3-Amino-4-iodo-1H-pyrazole

Cat. No.: B113046
CAS No.: 81542-51-0
M. Wt: 208.99 g/mol
InChI Key: CPVCVVMJPIOKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-iodo-1H-pyrazole is a versatile halogenated heterocycle that serves as a high-value synthetic intermediate in medicinal chemistry and organic synthesis. Its structure combines an iodine atom at the 4-position and an amino group at the 3-position on the pyrazole ring, making it a privileged scaffold for constructing complex molecules through metal-catalyzed cross-coupling reactions . The iodine moiety acts as an excellent handle for these transformations, enabling the efficient synthesis of a diverse array of 4-substituted pyrazole derivatives . This reactivity is central to its application in developing pharmacologically active compounds, as the pyrazole core is a common feature in molecules with a broad spectrum of biological activities . Researchers leverage this compound as a key building block in the exploration of new therapeutic agents. Beyond its use in constructing active pharmaceutical ingredients, this compound is also a critical precursor in materials science, used in the synthesis of more complex heterocyclic systems such as dipyrazolopyridines, which have applications in organic electronics and polymer chemistry . Its role in foundational research underscores its importance in advancing drug discovery platforms and the development of novel functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVCVVMJPIOKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510997
Record name 4-Iodo-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81542-51-0
Record name 4-Iodo-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-IODO-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-4-iodo-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of 3-Amino-4-iodo-1H-pyrazole. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific pursuits where this pyrazole derivative may be of interest.

Core Chemical Properties

This compound, with the CAS number 81542-51-0, is a substituted pyrazole characterized by the presence of an amino group and an iodine atom on the pyrazole ring.[1] Its molecular formula is C₃H₄IN₃.[2] The compound typically appears as an off-white to brown powder.[1] Due to the nature of the pyrazole ring, this compound can exist in tautomeric forms, primarily as 4-iodo-1H-pyrazol-3-amine and 4-iodo-1H-pyrazol-5-amine.[1][2] The study of 3(5)-aminopyrazoles has shown that the 3-amino tautomer is generally more stable.[3]

Physicochemical Data

While specific experimental data for some properties of this compound are not widely published, the following table summarizes the available information. For context, data for the related compound 4-iodopyrazole is also included where available.

PropertyValue (this compound)Value (4-Iodopyrazole)
Molecular Formula C₃H₄IN₃[2]C₃H₃IN₂[4]
Molecular Weight 208.99 g/mol [2]193.97 g/mol [4]
CAS Number 81542-51-0[1]3469-69-0[4]
Appearance Off-white to brown powder[1]Solid[5]
Melting Point Not available108-110 °C[4][5]
Boiling Point Not availableNot available
Predicted XlogP 0.5[2]1.7[4]
Solubility No specific data available. General aminopyrazoles exhibit varying solubility in organic solvents.No specific data available. Pyrazole is soluble in ethanol, methanol, and acetone, with limited solubility in water.

Tautomerism of this compound

The tautomeric nature of this compound is a critical chemical feature. The equilibrium between the 3-amino and 5-amino forms can influence its reactivity, binding modes in biological systems, and spectral characteristics.

tautomerism cluster_3_amino This compound cluster_5_amino 5-Amino-4-iodo-1H-pyrazole 3_amino 5_amino 3_amino->5_amino Tautomeric Equilibrium

Caption: Tautomeric forms of this compound.

Spectroscopic Data Overview

While specific, detailed experimental spectra for this compound are not publicly available, a leading supplier confirms that the 1H-NMR and IR spectra are consistent with the proposed structure.[1] For illustrative purposes, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as 4-iodopyrazole.

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the pyrazole ring and the amino group. The chemical shifts would be influenced by the positions of the amino and iodo substituents and the tautomeric form present. The spectrum of the related 4-iodopyrazole shows distinct signals for the ring protons.[4][6]

Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum should reveal three distinct signals for the carbon atoms of the pyrazole ring. The chemical shifts will be significantly affected by the electronegativity of the nitrogen and iodine atoms and the mesomeric effect of the amino group.

Expected IR Spectral Characteristics

The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the pyrazole ring and the amino group, likely in the region of 3100-3400 cm⁻¹. C-N and C=C stretching vibrations within the ring would also be present. The IR spectrum of the related compound 4-iodopyrazole shows a complex region for N-H stretching due to hydrogen bonding.[4][7]

Expected Mass Spectrometry Fragmentation

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of iodine, HCN, and other small fragments characteristic of pyrazole rings.

Experimental Protocols: Synthesis of this compound

Representative Synthetic Pathway

A potential synthesis could start from 3-aminopyrazole, which is commercially available. The iodination of the pyrazole ring at the 4-position can be achieved using an iodinating agent.

synthesis_workflow start 3-Aminopyrazole reagent Iodinating Agent (e.g., I₂, NIS) start->reagent Reaction workup Reaction Work-up and Purification reagent->workup product This compound workup->product

Caption: A conceptual workflow for the synthesis of this compound.

Disclaimer: This is a proposed synthetic route. The actual experimental conditions, including the choice of solvent, temperature, and specific iodinating agent, would require optimization.

Applications in Research and Drug Development

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[10] The presence of both an amino group and an iodine atom on the this compound scaffold makes it a versatile building block for the synthesis of more complex molecules. The iodine atom can serve as a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents.[11] The amino group provides a site for further functionalization, for instance, through acylation or the formation of Schiff bases. These properties make this compound a valuable intermediate for generating libraries of novel compounds for screening in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-4-iodo-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a robust and efficient synthetic methodology, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a key intermediate sought after for its utility in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutics. The presence of the amino group provides a site for further functionalization, while the iodo substituent enables a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents at the 4-position of the pyrazole ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthetic Pathway: Electrophilic Iodination

The most direct and efficient method for the synthesis of this compound is the electrophilic iodination of the readily available starting material, 3-amino-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, and the amino group at the 3-position further activates the ring towards electrophilic substitution. The iodination reaction preferentially occurs at the 4-position due to the directing effect of the amino group.

A highly effective and commonly employed reagent for this transformation is N-iodosuccinimide (NIS).[1] NIS is a mild and easy-to-handle source of electrophilic iodine. The reaction proceeds readily under neutral conditions, providing the desired product in good yield.

Synthesis_Pathway 3-Amino-1H-pyrazole 3-Amino-1H-pyrazole This compound This compound 3-Amino-1H-pyrazole->this compound DMSO, rt N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) Succinimide Succinimide N-Iodosuccinimide (NIS)->Succinimide DMSO, rt

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue, demonstrating the efficiency of the N-iodosuccinimide-mediated iodination.

Starting MaterialIodinating AgentSolventTemperatureTime (h)Yield (%)Reference
3-Phenyl-1H-pyrazol-5-amineNISDMSORoom Temp.380[1]
3-Phenyl-1-tosyl-1H-pyrazol-5-amineNISDMSORoom Temp.395[1]

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on established methodologies for the iodination of aminopyrazoles.[1]

Materials:

  • 3-Amino-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-1H-pyrazole (1.0 eq).

  • Dissolution: Add dimethyl sulfoxide (DMSO) to the flask to dissolve the starting material.

  • Addition of NIS: Under a nitrogen atmosphere, add N-iodosuccinimide (NIS) (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane (DCM).

  • Extraction: Wash the organic layer with saturated sodium chloride solution (brine) (3 x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 3-Amino-1H-pyrazole in DMSO Add_NIS Add NIS (1.2 eq) at Room Temperature Start->Add_NIS Stir Stir at Room Temperature (3-6 h) Add_NIS->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into DCM Monitor->Quench Reaction Complete Wash Wash with Brine Quench->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product This compound Purify->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • N-Iodosuccinimide is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound can be achieved efficiently through the direct iodination of 3-amino-1H-pyrazole using N-iodosuccinimide. This method offers high regioselectivity for the 4-position, proceeds under mild reaction conditions, and provides the desired product in good yields. The straightforward protocol and the utility of the product as a versatile building block make this a valuable transformation for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 3-Amino-4-iodo-1H-pyrazole (CAS No. 81542-51-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-iodo-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, analytical characterization, and key applications, with a particular focus on its role as a building block for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.

Introduction

This compound (also known as 4-iodo-1H-pyrazol-3-amine) is a substituted pyrazole derivative featuring both an amino and an iodo group on the pyrazole ring.[1][2] The unique arrangement of these functional groups makes it a versatile intermediate in organic synthesis. The pyrazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3] The presence of an amino group provides a key site for further functionalization, while the iodo group is an excellent handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference
CAS Number 81542-51-0[1][2][4]
Molecular Formula C₃H₄IN₃[2]
Molecular Weight 208.99 g/mol [1]
Appearance Expected to be a powder[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Iodination of 3-Aminopyrazole

The most probable and direct route to this compound is the electrophilic iodination of commercially available 3-aminopyrazole. The pyrazole ring is susceptible to electrophilic substitution, typically at the C4 position, especially when an activating group like an amino group is present at C3.

Synthesis of this compound cluster_0 Reaction Scheme 3-Aminopyrazole 3-Aminopyrazole Product This compound 3-Aminopyrazole->Product Electrophilic Iodination Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Product Solvent Solvent (e.g., DMF, CH₂Cl₂) Solvent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 3-Aminopyrazole

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyrazole (1.0 equivalent) in a suitable solvent such as DMF or CH₂Cl₂.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add the iodinating agent, such as N-iodosuccinimide (NIS) or a solution of iodine (I₂) (1.0-1.2 equivalents), to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-3 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is likely to provide the pure product. The purity of the final compound should be assessed by NMR and mass spectrometry.

Analytical Characterization

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a singlet for the C5-H proton of the pyrazole ring. The chemical shift of this proton would be influenced by the adjacent iodo and amino groups. Additionally, broad signals corresponding to the NH₂ and NH protons of the pyrazole ring would be present, which would be exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show three distinct signals for the carbon atoms of the pyrazole ring. The chemical shift of the carbon atom attached to the iodine (C4) will be significantly shifted to a higher field compared to the other carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region) and the pyrazole N-H. The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region. C-N stretching vibrations would also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.99 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of iodine and subsequent fragmentation of the pyrazole ring.

Reactivity and Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily due to the synthetic versatility offered by its amino and iodo functional groups.

Key Chemical Reactions
  • Cross-Coupling Reactions: The C-I bond is highly reactive towards various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the C4 position of the pyrazole ring.

  • N-Functionalization: The amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex structures.

  • Pyrimidine Ring Formation: The 3-aminopyrazole moiety is a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are important scaffolds for various kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. This compound serves as an excellent starting material for the synthesis of potent and selective kinase inhibitors, particularly for the Janus Kinase (JAK) family.

JAK_STAT_Inhibition Workflow for Kinase Inhibitor Synthesis cluster_0 A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Aminopyrazole B->C D Condensation with Pyrimidine Precursor C->D E Pyrazolo[3,4-d]pyrimidine Core D->E F Further Modification E->F G Final Kinase Inhibitor (e.g., JAK Inhibitor) F->G

Caption: Synthetic workflow for kinase inhibitors.

Involvement in Signaling Pathways: JAK-STAT Pathway Inhibition

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have emerged as a significant class of therapeutics. Many of these inhibitors feature a pyrazolo[3,4-d]pyrimidine core, which can be synthesized from this compound derivatives. These inhibitors act by competing with ATP for the binding site on the JAK enzyme, thereby blocking the downstream signaling cascade.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (derived from this compound) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a strategically important building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for creating libraries of compounds for biological screening. The established role of the aminopyrazole scaffold in kinase inhibition, especially in targeting the JAK-STAT pathway, highlights the potential of this compound as a key intermediate in the development of novel therapeutics for inflammatory diseases and cancer. This guide provides a foundational resource for researchers looking to leverage the synthetic utility of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Amino-4-iodo-1H-pyrazole, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide offers a robust, predicted spectroscopic profile based on the analysis of structurally related compounds. Detailed experimental protocols for its synthesis and characterization are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 3-aminopyrazole, 4-iodopyrazole, and other substituted pyrazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentPredicted Solvent
~12.0 - 13.0Broad Singlet1HN-H (ring)DMSO-d₆
~7.5 - 7.7Singlet1HC5-HDMSO-d₆
~5.0 - 5.5Broad Singlet2HNH₂DMSO-d₆

Note: The chemical shifts are estimations and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignmentPredicted Solvent
~150 - 155C3DMSO-d₆
~60 - 65C4DMSO-d₆
~135 - 140C5DMSO-d₆

Note: The C4 signal is expected to be significantly shielded due to the heavy atom effect of iodine.

Table 3: Predicted FT-IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadN-H stretching (NH and NH₂)
3150 - 3100MediumC-H stretching (aromatic)
1640 - 1600MediumN-H bending
1570 - 1530MediumC=C stretching
1480 - 1440MediumC-N stretching
~1050StrongC-I stretching
Table 4: Predicted Mass Spectrometry Data for this compound
m/zIonNotes
208.96[M]⁺Molecular Ion
182[M-CN]⁺Loss of Cyanide
127[M-I]⁺Loss of Iodine
82[M-I-HCN]⁺Loss of Iodine and Hydrogen Cyanide

Experimental Protocols

The following sections provide detailed methodologies for the proposed synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A plausible synthetic route to this compound is the direct iodination of 3-amino-1H-pyrazole.

Materials:

  • 3-Amino-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy: The FT-IR spectrum would be obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) to confirm the elemental composition of the synthesized compound.

Visualizations

The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 3-Amino-1H-pyrazole reaction Iodination with NIS in Acetonitrile start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization of this compound.

Navigating the Safe Handling of 3-Amino-4-iodo-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 3-Amino-4-iodo-1H-pyrazole (CAS No: 81542-51-0), a key intermediate in various research and development applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential risks associated with this chemical compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

alt text

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

PropertyValue
CAS Number 81542-51-0[1][2]
Molecular Formula C3H4IN3[2]
Appearance Powder[2]
Purity 97% or 98%[1][2]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Handling
  • Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

  • Avoidance: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[2]

  • Container: Keep the container tightly closed.[1]

  • Security: Store in a locked-up area.[1]

Experimental Protocols: Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and emergency measures should be implemented immediately.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Ingestion IF SWALLOWED: Get medical help.[1] Rinse mouth.[1]
Skin Contact IF ON SKIN: Wash with plenty of water.[1] If skin irritation occurs: Get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] Get medical help if you feel unwell.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Ensure adequate ventilation.[1]

  • Containment and Cleaning: Collect spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated, Locked Area Inspect->Store DonPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE WorkInHood Work in a Ventilated Fume Hood DonPPE->WorkInHood HandleCarefully Handle with Care Avoid Dust Formation WorkInHood->HandleCarefully WashHands Wash Hands After Handling HandleCarefully->WashHands Spill Accidental Spill HandleCarefully->Spill Exposure Personal Exposure HandleCarefully->Exposure CollectWaste Collect Waste in Labeled Container HandleCarefully->CollectWaste Evacuate Evacuate Area (if necessary) Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid ContainSpill Contain and Clean Spill Evacuate->ContainSpill SeekMedical Seek Medical Attention FirstAid->SeekMedical Dispose Dispose of According to Regulations CollectWaste->Dispose

References

The Carbon-Iodine Bond in Iodopyrazoles: A Technical Guide to Reactivity and Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] The functionalization of this privileged structure, particularly through the introduction of an iodine atom, provides a versatile handle for constructing complex molecular architectures via transition metal-catalyzed cross-coupling reactions.[1][2] This in-depth technical guide explores the reactivity of the carbon-iodine (C-I) bond in iodopyrazoles, offering a comprehensive overview of its role in key synthetic transformations. We present a comparative analysis of reaction conditions, detailed experimental protocols, and quantitative data to empower researchers in the strategic design and execution of synthetic routes for novel pyrazole-containing molecules.

Core Concepts: The Enhanced Reactivity of the Carbon-Iodine Bond

The utility of iodopyrazoles as coupling partners in a myriad of reactions stems from the inherent properties of the carbon-iodine bond. Compared to their bromo- and chloro-analogs, iodopyrazoles exhibit significantly higher reactivity.[3] This enhanced reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in many catalytic cycles.[4][5]

The general reactivity trend for halopyrazoles in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[4][6] This often translates to milder reaction conditions, shorter reaction times, and broader substrate scope when employing iodopyrazoles.[4] However, this heightened reactivity can also introduce challenges, most notably a greater propensity for side reactions such as hydrodehalogenation, particularly in Suzuki-Miyaura couplings.[4][7] The judicious selection of catalytic systems, ligands, and reaction parameters is therefore critical to harnessing the full potential of iodopyrazoles while mitigating undesired pathways.

Below is a diagram illustrating the key factors that influence the reactivity of the C-I bond in iodopyrazoles.

G Factors Influencing C-I Bond Reactivity in Iodopyrazoles reactivity C-I Bond Reactivity bond_strength Lower C-I Bond Strength oxidative_addition Facilitated Oxidative Addition to Metal Catalyst bond_strength->oxidative_addition oxidative_addition->reactivity steric_hindrance Steric Hindrance around Pyrazole Core steric_hindrance->reactivity electronic_effects Electronic Effects of Pyrazole Substituents electronic_effects->reactivity catalyst_system Catalyst System (Metal, Ligand) catalyst_system->reactivity reaction_conditions Reaction Conditions (Base, Solvent, Temperature) reaction_conditions->reactivity

Factors influencing C-I bond reactivity.

Key Cross-Coupling Reactions of Iodopyrazoles

Iodopyrazoles are versatile substrates for a range of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of 4-aryl- and 4-vinylpyrazoles. While the high reactivity of the C-I bond is advantageous, it also increases the risk of dehalogenation.[4][7] The choice of catalyst, ligand, and base is crucial to maximize the yield of the desired coupled product.[3] Modern catalyst systems often employ bulky, electron-rich phosphine ligands like SPhos to promote efficient coupling.[3][7]

The general workflow for a Suzuki-Miyaura coupling of an iodopyrazole is depicted below.

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Iodopyrazole, Boronic Acid, Base, Catalyst, and Ligand inert Establish Inert Atmosphere (e.g., Argon) start->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench and Extract with Organic Solvent cool->quench purify Purify by Column Chromatography quench->purify product Isolated 4-Arylpyrazole purify->product G Catalytic Cycle for Sonogashira Coupling cluster_copper Copper Co-catalysis pd0 Pd(0)L2 pd_complex Pyrazolyl-Pd(II)-I(L2) pd0->pd_complex alkyne_pd_complex Pyrazolyl-Pd(II)-alkynyl(L2) pd_complex->alkyne_pd_complex alkyne_pd_complex->pd0 product 4-Alkynylpyrazole alkyne_pd_complex->product Reductive Elimination cu_alkyne Cu(I)-alkynyl cu_alkyne->alkyne_pd_complex Transmetalation terminal_alkyne Terminal Alkyne terminal_alkyne->cu_alkyne CuI, Base iodopyrazole Iodopyrazole iodopyrazole->pd_complex Oxidative Addition

References

An In-depth Technical Guide to Electrophilic Substitution in the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The functionalization of this privileged scaffold through electrophilic substitution reactions is a critical strategy for modulating the physicochemical and pharmacological properties of pyrazole-containing compounds. This technical guide provides a comprehensive overview of the principles, regioselectivity, and key experimental protocols for the electrophilic substitution of the pyrazole ring, intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Core Principles of Electrophilic Substitution in Pyrazole

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of two adjacent nitrogen atoms significantly influences the electron density distribution and, consequently, the regioselectivity of these reactions.

Regioselectivity: The Predominance of C4-Substitution

Electrophilic substitution on the unsubstituted pyrazole ring overwhelmingly occurs at the C4 position. This pronounced regioselectivity can be attributed to the following factors:

  • Electron Density Distribution: The two nitrogen atoms exert an electron-withdrawing inductive effect, which reduces the electron density at the adjacent C3 and C5 positions. In contrast, the C4 position is less affected and retains a higher electron density, making it the most nucleophilic carbon atom. Mapping the electron density of the aromatic ring reveals that the maximum electron density resides on Carbon #4.

  • Stability of the Sigma Complex (Arenium Ion): The mechanism of electrophilic aromatic substitution proceeds through a positively charged intermediate known as a sigma complex or arenium ion. Attack at the C4 position results in a more stable arenium ion where the positive charge can be delocalized over the ring without placing a positive charge on the already electron-deficient nitrogen atoms. Conversely, attack at the C3 or C5 positions would lead to a highly unstable intermediate with a positive charge adjacent to the pyridinic nitrogen, which is highly unfavorable.

Key Electrophilic Substitution Reactions

Nitration

The introduction of a nitro group at the C4 position of the pyrazole ring is a fundamental transformation, providing a versatile handle for further functionalization.

Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. An improved one-pot, two-step method involves the initial formation of pyrazole sulfate followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, which has been shown to produce high yields.

SubstrateNitrating AgentTemperature (°C)Time (h)Yield (%)Reference
PyrazoleHNO₃ / H₂SO₄90656
PyrazoleFuming HNO₃ / Fuming H₂SO₄501.585

Materials:

  • Pyrazole (6.8 g, 0.1 mol)

  • Concentrated sulfuric acid (11 mL, 0.21 mol)

  • Fuming nitric acid (6.3 mL, 0.15 mol)

  • 20% Fuming sulfuric acid (19.3 mL, 0.30 mol)

  • Ice

  • Water

  • Ethyl ether/hexane

Procedure:

  • Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask equipped with a stirrer and a dropping funnel, add 19.3 mL of 20% fuming sulfuric acid. Cool the flask in an ice-water bath and slowly add 6.3 mL of fuming nitric acid while maintaining the temperature between 0 and 10°C.

  • Formation of Pyrazole Sulfate: In a separate 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11 mL of concentrated sulfuric acid and 6.8 g of pyrazole at room temperature. Stir the mixture for 30 minutes.

  • Nitration: Cool the flask containing the pyrazole sulfate in an ice-water bath. Add the prepared nitrosulfuric acid dropwise. After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid. Filter the solid and wash it with ice water. Dry the product under vacuum. Recrystallize from ethyl ether/hexane to obtain pure 4-nitropyrazole.

Halogenation

The introduction of halogen atoms (Cl, Br, I) at the C4 position is another crucial functionalization, providing a key intermediate for cross-coupling reactions.

Halogenation of pyrazoles can be achieved using various halogenating agents. A common and efficient method involves the use of N-halosuccinimides (NCS, NBS, NIS). These reactions are often carried out under mild conditions and can provide excellent yields of the 4-halo-substituted products.

SubstrateHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
PyrazoleNBSWaterRoom Temp.24100
3,5-DimethylpyrazoleNCSAqueous NaCl--92
PyrazoleCl₂Aqueous NaCl--68
3-NitropyrazoleCl₂Aqueous NaCl--79

Materials:

  • 1H-Pyrazole (10 g, 147 mmol)

  • N-Bromosuccinimide (NBS) (26.1 g, 147 mmol)

  • Water (150 mL)

  • Ethyl acetate (EtOAc)

  • Aqueous Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a slurry of 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature, add N-bromosuccinimide (26.1 g, 147 mmol) in one portion. The reaction mixture will turn milky white.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.

  • Work-up and Isolation: Extract the reaction mixture with ethyl acetate (2 x 100 mL). Combine the organic extracts and wash with aqueous Na₂S₂O₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford 4-bromopyrazole as a light tan oil that solidifies upon standing.

Sulfonation and Related Reactions

Introducing a sulfonyl group at the C4 position provides access to pyrazole-4-sulfonic acids and their derivatives, which are important building blocks in medicinal chemistry

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this versatile ring system has become a cornerstone in the design and development of a multitude of therapeutic agents.[3][4] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug discovery.[5] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug candidates.[6] A significant number of pyrazole-containing drugs have received FDA approval, highlighting the clinical importance of this scaffold.[1][2][3][5][6][7][8][9] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of kinase inhibitors such as Ruxolitinib and Ibrutinib used in cancer therapy.[1][2][3][7][8] This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, diverse biological activities with supporting quantitative data, key experimental protocols, and its role in modulating critical signaling pathways.

Synthesis of Pyrazole Scaffolds

The construction of the pyrazole ring can be achieved through various synthetic strategies, with the choice of method often depending on the desired substitution pattern.

Knorr Pyrazole Synthesis

One of the most fundamental and widely employed methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12] This reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][13]

A general workflow for the Knorr pyrazole synthesis is depicted below:

G cluster_workflow Knorr Pyrazole Synthesis Workflow start Start: Prepare Reactants (1,3-Dicarbonyl & Hydrazine) reaction_setup Reaction Setup: - Dissolve hydrazine in solvent - Add 1,3-dicarbonyl compound start->reaction_setup heating Heating under Reflux reaction_setup->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring workup Work-up: - Cool reaction mixture - Remove solvent - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Column chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization end End: Pure Pyrazole Derivative characterization->end G cluster_jak_stat JAK-STAT Signaling Pathway Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak p-JAK (Active) jak->p_jak Autophosphorylation stat STAT p_stat p-STAT stat->p_stat p_jak->stat Phosphorylates stat_dimer STAT Dimer p_stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_expression Gene Expression (Proliferation, Inflammation) nucleus->gene_expression Regulates pyrazole_inhibitor Pyrazole JAK Inhibitor (e.g., Ruxolitinib) pyrazole_inhibitor->p_jak Inhibits G cluster_cdk_rb CDK-Rb Signaling Pathway Inhibition growth_factors Growth Factors cyclin_d_cdk46 Cyclin D / CDK4/6 growth_factors->cyclin_d_cdk46 Activate rb Rb cyclin_d_cdk46->rb Phosphorylates e2f E2F rb->e2f Releases s_phase S Phase Entry (DNA Replication) e2f->s_phase Promotes p_rb p-Rb (Inactive) cyclin_e_cdk2 Cyclin E / CDK2 cyclin_e_cdk2->rb Further Phosphorylates pyrazole_inhibitor Pyrazole CDK Inhibitor pyrazole_inhibitor->cyclin_d_cdk46 Inhibits pyrazole_inhibitor->cyclin_e_cdk2 Inhibits

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1] The functionalization of the pyrazole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the pyrazole core.[2]

This document provides detailed protocols and application notes for the Suzuki coupling of 3-amino-4-iodo-1H-pyrazole, a versatile building block for the synthesis of diverse compound libraries. The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for palladium-catalyzed cross-coupling reactions.[2]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[2][3] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[4]

Key Reaction Parameters for Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection and optimization of several parameters:

  • Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst and the associated ligand is crucial for achieving high yields and minimizing side reactions.[2] For electron-rich heteroaromatic substrates like aminopyrazoles, bulky, electron-rich phosphine ligands are often effective.[5]

  • Base: The base plays a critical role in the activation of the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often employed.

  • Temperature: The reaction temperature influences the rate of reaction. While some Suzuki couplings can proceed at room temperature, elevated temperatures or microwave irradiation are often used to drive the reaction to completion, especially for less reactive substrates.[7][8]

Data Presentation: Reaction Conditions for Suzuki Coupling of Iodopyrazoles

The following tables summarize typical reaction conditions for the Suzuki coupling of iodopyrazoles with arylboronic acids, based on literature precedents. These conditions can serve as a starting point for the optimization of the coupling of this compound.

Table 1: Microwave-Assisted Suzuki Coupling Conditions

ParameterConditionReference
Substrate 4-Iodo-1-methyl-1H-pyrazole[7]
Coupling Partner Phenylboronic acid[7]
Catalyst Pd(PPh₃)₄ (2 mol%)[7]
Base Cs₂CO₃ (2.5 equiv)[7]
Solvent DME/H₂O (ratio not specified)[7]
Temperature 90 °C[7]
Time 5-12 minutes[7]
Yield High[7]

Table 2: Conventional Heating Suzuki Coupling Conditions

ParameterConditionReference
Substrate 4-Iodopyrazole derivative[2]
Coupling Partner Arylboronic acid[2]
Catalyst Pd(OAc)₂ / SPhos[2]
Base KF[2]
Solvent Toluene/H₂O[2]
Temperature 80 °C[2]
Time Not Specified[2]
Yield Good to Excellent[2]
ParameterConditionReference
Substrate Pyrazole derivative[2]
Coupling Partner Arylboronic acid[2]
Catalyst Pd(PPh₃)₄ (5 mol%)[2]
Base Na₂CO₃ (2.5 equiv)[2]
Solvent 1,4-Dioxane/H₂O (4:1)[2]
Temperature 90 °C[2]
Time 6 hours[2]
Yield Not Specified[2]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is adapted from a procedure for the microwave-assisted synthesis of 4-substituted-arylpyrazoles.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, the corresponding arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

  • Add DME and water to the vial.

  • Purge the vial with an inert gas (e.g., nitrogen or argon).

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90-120 °C for 5-20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-4-aryl-1H-pyrazole.

Protocol 2: General Procedure for Conventional Heating Suzuki Coupling

This protocol provides a general guideline for Suzuki coupling using conventional heating.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene

  • Water

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube or sealed vial, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block and stir at 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-amino-4-aryl-1H-pyrazole.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-I) ArX->OxAdd PdII_complex Ar-Pd(II)Ln-I OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Arylboronic Acid (Ar'-B(OH)2) Base Base BoronicAcid->Base ActivatedBoron [Ar'-B(OH)3]- Base->ActivatedBoron ActivatedBoron->Transmetalation PdII_Ar_Ar_complex Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar_complex RedElim Reductive Elimination PdII_Ar_Ar_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Amino-4-aryl-1H-pyrazole (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product: 3-Amino-4-aryl-1H-pyrazole purification->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures. 3-Amino-4-iodo-1H-pyrazole is a valuable building block, and its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activities.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes. Due to the presence of a free N-H group on the pyrazole ring, which can interfere with the catalytic cycle, a protection strategy is highly recommended for successful coupling. The following protocols include a procedure for the protection of the pyrazole nitrogen, followed by the Sonogashira coupling and subsequent deprotection.

Key Reaction Parameters and Optimization

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. For substrates like this compound, careful optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is standard for this transformation.[1][2] Commonly used palladium sources include Pd(PPh₃)₂Cl₂ and Pd(OAc)₂. Copper(I) iodide (CuI) is the most common co-catalyst.

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base not only neutralizes the hydrogen halide formed during the reaction but can also serve as the solvent.[3][4]

Solvent: Anhydrous solvents like N,N-dimethylformamide (DMF) or triethylamine are commonly employed.[3][4] It is essential to use degassed solvents to prevent catalyst oxidation and homo-coupling of the alkyne (Glaser coupling).

Protecting Group: The acidic N-H proton of the pyrazole can interfere with the reaction. Therefore, protection of the pyrazole nitrogen is often necessary. The ethoxyethyl (EtOEt) group is a suitable choice as it can be easily introduced and removed under mild acidic conditions.[5]

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of N-protected 4-iodopyrazole derivatives with terminal alkynes, based on literature precedents for structurally similar compounds.

ParameterConditionNotes
Substrate N-Protected this compoundProtection of the pyrazole N-H is recommended.
Alkyne Terminal Alkyne (1.1 - 1.5 equiv.)A slight excess of the alkyne is typically used.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)Other Pd(0) or Pd(II) sources can be used.
Copper Co-catalyst CuI (2-10 mol%)Essential for the traditional Sonogashira cycle.
Base Triethylamine (Et₃N) or DIPEACan also be used as the solvent.
Solvent DMF or Triethylamine (anhydrous, degassed)Solvent choice can influence reaction rate and catalyst stability.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for iodopyrazoles.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent side reactions.

Experimental Protocols

Protocol 1: Protection of this compound with Ethyl Vinyl Ether

This protocol describes the protection of the pyrazole nitrogen with an ethoxyethyl (EtOEt) group.

Materials:

  • This compound

  • Ethyl vinyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM), add ethyl vinyl ether (3.0 equiv.).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-protected 3-amino-4-iodopyrazole, which can often be used in the next step without further purification.

Protocol 2: Sonogashira Coupling of N-Protected this compound

This protocol outlines the Sonogashira coupling of the N-protected pyrazole with a terminal alkyne.

Materials:

  • N-(1-Ethoxyethyl)-3-amino-4-iodo-1H-pyrazole (from Protocol 1)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed (optional)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(1-Ethoxyethyl)-3-amino-4-iodo-1H-pyrazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Add anhydrous and degassed triethylamine (or a mixture of DMF and triethylamine).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-protected 3-amino-4-alkynyl-1H-pyrazole.

Protocol 3: Deprotection of the N-Ethoxyethyl Group

This protocol describes the removal of the EtOEt protecting group to yield the final product.

Materials:

  • N-(1-Ethoxyethyl)-3-amino-4-alkynyl-1H-pyrazole (from Protocol 2)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Ethanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-protected 3-amino-4-alkynyl-1H-pyrazole (1.0 equiv.) in ethanol or THF.

  • Add a solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 3-Amino-4-alkynyl-1H-pyrazole.

Visualizations

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_protection Step 1: N-Protection cluster_coupling Step 2: Sonogashira Coupling cluster_deprotection Step 3: Deprotection start This compound prot_reagents Ethyl Vinyl Ether, TFA (cat.), DCM protected_pyrazole N-(1-Ethoxyethyl)-3-amino-4-iodo-1H-pyrazole prot_reagents->protected_pyrazole Protection coupling_reagents Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF protected_pyrazole->coupling_reagents coupled_product N-Protected 3-Amino-4-alkynyl-1H-pyrazole coupling_reagents->coupled_product Coupling deprot_reagents HCl, EtOH coupled_product->deprot_reagents final_product 3-Amino-4-alkynyl-1H-pyrazole deprot_reagents->final_product Deprotection

Caption: Workflow for the synthesis of 3-Amino-4-alkynyl-1H-pyrazoles.

Catalytic Cycle of Sonogashira Coupling

Caption: Generalized catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This method is particularly valuable for the synthesis of 4-aminopyrazole derivatives, which are crucial scaffolds in medicinal chemistry. These compounds are recognized as privileged structures in drug discovery, notably as inhibitors of Janus kinases (JAKs), which are integral to the JAK-STAT signaling pathway involved in various immunological and oncological diseases.[1]

The choice of catalytic system for the amination of 4-iodopyrazole is highly dependent on the structure of the amine coupling partner.[3][4] Specifically, the presence or absence of β-hydrogens on the amine dictates whether a palladium-based or copper-based system is more effective, as this helps to avoid side reactions like β-hydride elimination.[1][3] For amines lacking β-hydrogens (e.g., aryl amines, bulky alkylamines), palladium catalysis is generally preferred.[3][4] Conversely, for amines that possess β-hydrogens (e.g., primary and secondary aliphatic amines), a copper-catalyzed system often provides superior yields.[3][5] While 4-bromopyrazole can be more effective for certain palladium-catalyzed reactions, 4-iodopyrazole is a highly reactive and valuable intermediate, especially for copper-catalyzed aminations.[3][6]

Data Presentation: Reaction Conditions and Yields

The following tables summarize generalized reaction conditions for the Buchwald-Hartwig amination of 4-iodopyrazole derivatives, categorized by the optimal catalytic system for different amine classes.

Table 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Lacking β-Hydrogens

EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield
1Aryl AminesPd(dba)₂ / tBuDavePhosKOtBuToluene/Xylene90-12012-24Good
2Bulky AlkylaminesPd(dba)₂ / tBuDavePhosKOtBuToluene/Xylene90-12012-24Good
3MorpholinePd(dba)₂ / tBuDavePhosKOtBuToluene/Xylene90-12012-24Good

Yields are generalized as "Good" based on qualitative descriptions in the cited literature.[3][4] The use of microwave irradiation can significantly shorten reaction times.[3]

Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Possessing β-Hydrogens

EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield
1Primary AlkylaminesCuI / 2-isobutyrylcyclohexanoneKOtBuDMF100-12018-24Effective
2Secondary AlkylaminesCuI / 2-isobutyrylcyclohexanoneKOtBuDMF100-12018-24Effective
3AllylamineCuI / 2-isobutyrylcyclohexanoneKOtBuDMF100-12018-24Effective

This copper-mediated protocol is effective for alkylamines where palladium catalysis often results in low yields due to β-elimination.[3][5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination (for Amines without β-Hydrogens)

This protocol is adapted for the coupling of 4-iodopyrazole derivatives with amines such as aryl amines or bulky alkylamines.[1]

Materials:

  • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)[3]

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene or toluene)

  • Schlenk tube or microwave vial

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.[1]

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. For microwave synthesis, temperatures up to 160 °C can be used to reduce reaction times.[1][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aminopyrazole derivative.[1]

Protocol 2: Copper-Catalyzed Amination (for Amines with β-Hydrogens)

This protocol is suitable for coupling 4-iodopyrazoles with primary and secondary aliphatic amines containing β-hydrogens.[1][6]

Materials:

  • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) iodide (CuI) (10-20 mol%)[1][6]

  • 2-isobutyrylcyclohexanone (20-40 mol%)[1]

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube

  • Standard glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.[1]

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.[1]

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.[1]

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 4-aminopyrazole product.[6]

Visualizations

The following diagrams illustrate the catalytic cycle, the catalyst selection workflow, and the general experimental procedure.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ Complex1 Oxidative Addition Complex L₂(Ar)(X)Pd(II) Pd0->Complex1 Ar-X (4-Iodopyrazole) Complex2 Amine Complex [L₂(Ar)Pd(II)(R₂NH)]⁺X⁻ Complex1->Complex2 + R₂NH - HX AmidoComplex Amido Complex L₂(Ar)Pd(II)(NR₂) Complex2->AmidoComplex - Base-H⁺ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product Catalyst_Selection_Workflow Start Analyze Amine Substrate Decision Does the amine have β-hydrogens? Start->Decision No_BetaH No Decision->No_BetaH No Yes_BetaH Yes Decision->Yes_BetaH Yes Pd_Path Use Palladium Catalysis (e.g., Pd(dba)₂ / tBuDavePhos) No_BetaH->Pd_Path Cu_Path Use Copper Catalysis (e.g., CuI / Ligand) Yes_BetaH->Cu_Path Experimental_Workflow Start 1. Add Solids to Oven-Dried Schlenk Tube Inert 2. Evacuate & Backfill with Inert Gas (3x) Start->Inert Liquids 3. Add Anhydrous Solvent & Liquid Reagents Inert->Liquids React 4. Seal & Heat Reaction with Vigorous Stirring Liquids->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Cool, Dilute, & Quench (Aqueous Workup) Monitor->Workup Purify 7. Dry & Concentrate Organic Layer Workup->Purify Product 8. Purify by Column Chromatography Purify->Product

References

Application Notes and Protocols for N-H Protection of 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-iodo-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the amino and iodo functionalities, along with the pyrazole core, offers multiple reaction sites for diversification and construction of complex molecular architectures. To achieve selective functionalization at other positions of the molecule, temporary protection of the pyrazole N-H group is often a crucial step. This document provides detailed application notes and protocols for the N-H protection of this compound, focusing on commonly employed protecting groups and reaction conditions.

The selection of an appropriate protecting group is critical and depends on the stability requirements for subsequent reaction steps and the conditions for its eventual removal.[1] The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable without affecting other functional groups in the molecule.

Protecting Group Strategies

Several protecting groups can be employed for the N-H protection of pyrazoles. The most common strategies involve the use of carbamates, such as the tert-butoxycarbonyl (Boc) group, or other groups like ethoxyethyl (EtOEt).

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines and heterocyclic N-H bonds due to its stability under a variety of conditions and its facile removal under acidic conditions.[2] The protection of pyrazoles with di-tert-butyl dicarbonate ((Boc)₂O) is a common and effective method.[3][4]

Reaction Scheme:

The reaction typically proceeds in the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3][4]

Ethoxyethyl (EtOEt) Protection

The ethoxyethyl (EtOEt) group is another useful protecting group for the pyrazole N-H, particularly when mild acidic deprotection is desired. It can be introduced by reacting the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid.[5][6]

Reaction Scheme:

Data Presentation

The following tables summarize quantitative data for the N-H protection of pyrazole derivatives with various protecting groups, based on literature precedents. While these examples may not be for this compound specifically, they provide a strong basis for reaction optimization.

Table 1: N-Boc Protection of Substituted Pyrazoles

Starting MaterialReagents and ConditionsYield (%)Reference
4-Iodo-1H-pyrazole(Boc)₂O, TEA, DCM, rt, overnight78.5[5]
3,5-Dimethyl-1H-pyrazole(Boc)₂O, DMAP, DIPEA, DCM, 0°C to rt, 2h85[3]
4-Acetyl-3,5-dimethylpyrazole(Boc)₂O, PEG-400, rt95[3]
Substituted Pyrazoles(Boc)₂O, TEA, DCMGood to Excellent[4]

Table 2: N-Ethoxyethyl (EtOEt) Protection of Substituted Pyrazoles

Starting MaterialReagents and ConditionsYield (%)Reference
3,4-Diiodo-1H-pyrazoleEthyl vinyl ether, TFA, CH₂Cl₂, 28-33°CExcellent[5]
4-Bromo-3-iodo-1H-pyrazoleEthyl vinyl ether, TFA, CH₂Cl₂, 28-33°CExcellent[5]
Substituted 3-iodo-1H-pyrazolesEthyl vinyl ether, TFA, CH₂Cl₂, 28-33°CGood[5]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is a general procedure adapted from methodologies reported for the N-Boc protection of various pyrazoles.[4]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane, add triethylamine (1.5 equiv.).

  • Stir the solution at room temperature for 10-15 minutes.

  • Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-Boc protected pyrazole.

Protocol 2: Deprotection of N-Boc Protected Pyrazole

The Boc group can be removed under acidic conditions.

Materials:

  • N-Boc protected this compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected pyrazole in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected pyrazole.

A novel method for selective N-Boc deprotection of pyrazoles using sodium borohydride (NaBH₄) in ethanol at room temperature has also been reported, which could be advantageous if acid-sensitive functional groups are present.[7]

Mandatory Visualizations

Protection_Workflow cluster_start Starting Material Preparation cluster_reaction Protection Reaction cluster_workup Work-up and Purification Start This compound Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddBase Add Base (e.g., TEA) Dissolve->AddBase AddBoc Add (Boc)₂O AddBase->AddBoc Stir Stir at Room Temperature AddBoc->Stir Wash Aqueous Wash Stir->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify Product N-Boc Protected Product Purify->Product

Caption: Experimental workflow for the N-Boc protection of this compound.

Signaling_Pathway Pyrazole This compound (Nucleophile) Intermediate Deprotonated Pyrazole (Anion) Pyrazole->Intermediate Boc2O (Boc)₂O (Electrophile) Product N-Boc Protected Pyrazole Boc2O->Product Byproducts t-BuOH + CO₂ + H-Base⁺ Boc2O->Byproducts Base Base (e.g., TEA) Base->Pyrazole Deprotonation Intermediate->Boc2O Nucleophilic Attack

Caption: Simplified reaction mechanism for N-Boc protection of a pyrazole.

Logical_Relationship Start Need to protect This compound N-H? AcidStable Subsequent steps acid stable? Start->AcidStable Yes NoProtection Proceed without protection Start->NoProtection No BaseStable Subsequent steps base stable? AcidStable->BaseStable Yes UseBoc Use Boc Group AcidStable->UseBoc No (acid-labile deprotection) BaseStable->UseBoc Yes UseOther Consider other groups (e.g., EtOEt, SEM) BaseStable->UseOther No

Caption: Decision tree for selecting an N-H protecting group for this compound.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3-Amino-4-iodo-1H-pyrazole as a key building block for the development of potent and selective kinase inhibitors. The protocols outlined below are based on established methodologies and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

The 3-aminopyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently forming the core of kinase inhibitors.[1][2] The strategic placement of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for introducing chemical diversity through various cross-coupling reactions. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[3]

Target Kinase Families and Signaling Pathways

Derivatives of this compound have been successfully employed to target a range of protein kinases implicated in various diseases, including cancer and autoimmune disorders. Notable targets include:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Its dysregulation is linked to inflammatory and autoimmune diseases.[3] Inhibitors targeting this pathway can modulate the immune response.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The 3-aminopyrazole scaffold has been used to develop inhibitors targeting the PCTAIRE subfamily of CDKs, such as CDK16, which are implicated in breast, prostate, and cervical cancers.[1][2][4]

  • p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in inflammatory responses, and its inhibitors have been investigated for the treatment of conditions like rheumatoid arthritis.[5]

  • Bone Morphogenetic Protein Receptor Type II (BMPR2): Dysregulation of BMP signaling is associated with diseases such as pulmonary arterial hypertension. Macrocyclic inhibitors derived from a 3-amino-1H-pyrazole scaffold have shown potent and selective inhibition of BMPR2.[6]

Key Signaling Pathway: JAK-STAT

The JAK-STAT pathway is a primary target for inhibitors synthesized from this compound. The general mechanism of this pathway and the point of inhibition are illustrated below.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK STAT_inactive STAT JAK->STAT_inactive Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding & Dimerization Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation STAT_inactive->STAT_dimer Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using a pyrazole-based scaffold.

Compound IDTarget KinaseAssay TypeIC50 / EC50 (nM)Reference
43d CDK16NanoBRET33[2][4]
1 CDK16EC5018[1]
13t JAK3Kinase Assay0.1[7]
15y TBK1Kinase Assay0.2[8]
Dorsomorphin BMPR2IC5074[6]
8a BMPR2IC50506[6]
4 CDK5IC50410[9]
3a HaspinIC50167[10]

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from this compound typically involves a multi-step process, often beginning with a palladium-catalyzed cross-coupling reaction to install a desired aryl or heteroaryl group at the C4 position. This is followed by further functionalization.

Synthesis_Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Intermediate 4-Aryl-3-amino-1H-pyrazole Coupling->Intermediate Modification Further Functionalization (e.g., N-arylation) Intermediate->Modification Final Final Kinase Inhibitor Modification->Final Purification Purification & Characterization Final->Purification

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating the core structure of many pyrazole-based kinase inhibitors.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried sealed tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-amino-1H-pyrazole.

Protocol 2: Nucleophilic Aromatic Substitution for Linker Attachment

This protocol is representative of a second key step in synthesizing many kinase inhibitors, where a linker or a second heterocyclic system is attached to the 3-amino group of the pyrazole core. This example is based on the synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives.[2]

Materials:

  • Substituted 3-amino-1H-pyrazole (e.g., 5-cyclopropyl-1H-pyrazole-3-amine, 1.0 equiv)

  • Substituted pyrimidine (e.g., 2,4-dichloropyrimidine, 1.1 equiv)

  • Diisopropylethylamine (DIPEA, 2.0 equiv)

  • n-Butanol

  • Microwave vial

Procedure:

  • Reaction Setup: In a microwave vial, dissolve the substituted 3-amino-1H-pyrazole (1.0 equiv) and the substituted pyrimidine (1.1 equiv) in n-butanol.

  • Base Addition: Add diisopropylethylamine (DIPEA, 2.0 equiv) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine intermediate. This intermediate can then undergo a second nucleophilic substitution to introduce further diversity.

These protocols provide a foundation for the synthesis of a wide array of kinase inhibitors. The versatility of the this compound scaffold, combined with the robustness of modern cross-coupling and substitution reactions, makes it an invaluable tool in the quest for novel therapeutics.

References

Application Notes and Protocols: 3-Amino-4-iodo-1H-pyrazole as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in the discovery and development of modern agrochemicals, featuring prominently in a range of commercialized fungicides, insecticides, and herbicides. The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of biological activity and physicochemical properties. 3-Amino-4-iodo-1H-pyrazole is a valuable building block for the synthesis of novel agrochemical candidates, offering two key points of diversification: the amino group at the 3-position and the iodo group at the 4-position. The amino group serves as a handle for the introduction of various acyl, sulfonyl, and other functionalities, while the iodo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential agrochemical compounds. It includes experimental procedures, quantitative data, and diagrams to illustrate synthetic pathways and potential modes of action.

Key Applications in Agrochemical Synthesis

The strategic positioning of the amino and iodo groups on the pyrazole ring makes this compound an ideal starting material for the synthesis of a variety of agrochemically relevant scaffolds, including:

  • Pyrazole Carboxamide Fungicides: The amino group can be acylated to form pyrazole carboxamides, a class of fungicides known to inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[1] The 4-position can be functionalized to modulate the spectrum of activity and systemic properties.

  • Phenylpyrazole Insecticides: The iodo group allows for the introduction of substituted phenyl rings via Suzuki-Miyaura coupling. The resulting 4-phenylpyrazole core is a key feature of insecticides that act as antagonists of the GABA-gated chloride channel in the central nervous system of insects.[1]

  • HPPD-Inhibiting Herbicides: While less direct, the pyrazole scaffold is also a core component of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[1][2] Functionalization of the this compound core could lead to novel HPPD inhibitors.

Experimental Protocols

This section details a representative two-step synthetic route starting from this compound to generate a 4-aryl-3-acylamino-1H-pyrazole, a scaffold with high potential for agrochemical activity.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to introduce a substituent at the 4-position.

Reaction Scheme:

Suzuki_Coupling start This compound product 3-Amino-4-aryl-1H-pyrazole start->product Toluene/H2O, 80-90 °C reagents Ar-B(OH)2 Pd(PPh3)4 Na2CO3

Synthetic route for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.5 mmol, 2.5 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (10 mL) and degassed water (2.5 mL).

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-4-aryl-1H-pyrazole.

Protocol 2: N-Acylation of 3-Amino-4-aryl-1H-pyrazole

This protocol describes the acylation of the amino group of the product from Protocol 1 to form a pyrazole carboxamide.

Reaction Scheme:

Acylation start 3-Amino-4-aryl-1H-pyrazole product 3-Acylamino-4-aryl-1H-pyrazole start->product DCM, 0 °C to rt reagents Acyl Chloride (R-COCl) Pyridine

Synthetic route for the N-acylation reaction.

Materials:

  • 3-Amino-4-aryl-1H-pyrazole (from Protocol 1)

  • Acyl chloride (e.g., 2-chlorobenzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-amino-4-aryl-1H-pyrazole (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine (1.2 mmol, 1.2 equiv) to the solution.

  • Slowly add the acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC.

  • Quench the reaction by adding 1 M HCl (10 mL).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a hypothetical agrochemical candidate, 4-(4-chlorophenyl)-3-(2-chlorobenzamido)-1H-pyrazole, based on literature precedents for similar reactions.

Table 1: Synthesis of 3-Amino-4-(4-chlorophenyl)-1H-pyrazole (Suzuki-Miyaura Coupling)

ParameterValueReference
Starting MaterialThis compound-
Coupling Partner4-Chlorophenylboronic acid-
CatalystPd(PPh₃)₄ (5 mol%)[3]
BaseNa₂CO₃ (2.5 equiv)[3]
SolventToluene/H₂O (4:1)[3]
Temperature90 °C[3]
Reaction Time8 hours[3]
Yield 85% Representative

Table 2: Synthesis of 4-(4-chlorophenyl)-3-(2-chlorobenzamido)-1H-pyrazole (N-Acylation)

ParameterValueReference
Starting Material3-Amino-4-(4-chlorophenyl)-1H-pyrazole-
Acylating Agent2-Chlorobenzoyl chloride-
BasePyridine-
SolventDichloromethane-
Temperature0 °C to room temperature-
Reaction Time6 hours-
Yield 92% Representative

Table 3: Potential Biological Activity of 4-(4-chlorophenyl)-3-(2-chlorobenzamido)-1H-pyrazole

Target OrganismBiological ActivityPutative Mode of Action
Fungal PathogensFungicidalSuccinate Dehydrogenase Inhibition (SDHI)
Lepidopteran PestsInsecticidalGABA-gated Chloride Channel Antagonist

Signaling Pathways and Experimental Workflows

Potential Mode of Action: Inhibition of Fungal Respiration

Many pyrazole carboxamide fungicides act by inhibiting Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.

SDHI_Pathway cluster_Mitochondrion Fungal Mitochondrion Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- No_ATP ATP Production Blocked Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP_Production ATP ATP_Synthase->ATP_Production Produces Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide Pyrazole_Carboxamide->Complex_II Inhibits Fungal_Growth Fungal Growth & Spore Germination ATP_Production->Fungal_Growth Powers

Inhibition of Fungal Respiration by Pyrazole Carboxamides.

Experimental Workflow for Agrochemical Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and evaluation of new agrochemical candidates based on the this compound building block.

Workflow cluster_Synthesis Synthesis cluster_Screening Biological Screening cluster_Optimization Lead Optimization A 3-Amino-4-iodo- 1H-pyrazole B Suzuki-Miyaura Coupling A->B C N-Acylation B->C D Library of Pyrazole Derivatives C->D E Primary Screening (in vitro) D->E F Secondary Screening (in vivo) E->F G Lead Identification F->G H Structure-Activity Relationship (SAR) G->H I ADME/Tox Profiling H->I J Optimized Lead I->J K Agrochemical Candidate J->K Candidate Selection

References

Application Notes and Protocols for the Derivatization of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of iodopyrazoles, versatile building blocks in medicinal chemistry and materials science. The introduction of an iodine atom onto the pyrazole ring serves as a crucial handle for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This document details the primary methods for iodopyrazole synthesis and subsequent derivatization through widely-used cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Synthesis of 4-Iodopyrazoles

The foundational step for derivatization is the synthesis of the iodopyrazole core. The most common method is the direct electrophilic iodination of a pre-existing pyrazole ring. The C4 position is highly favored for this reaction due to the electronic properties of the pyrazole ring.[1] Several iodinating reagents and conditions have been developed to achieve this transformation efficiently.

Key Iodination Methods:

  • Iodine with an Oxidant: A cost-effective and common method that generates the electrophilic iodine species in situ.[1]

  • N-Iodosuccinimide (NIS): A mild and selective iodinating agent suitable for substrates that may be sensitive to harsher conditions.[1]

  • Iodine and Iodic Acid (I₂/HIO₃): A potent system applicable to a broad range of pyrazole derivatives.[1]

  • Electrophilic Cyclization: An intramolecular cyclization method using an electrophilic iodine source to form the 4-iodopyrazole ring.[1]

Quantitative Data for Iodination Reactions

The following table summarizes the yields for the synthesis of various 4-iodopyrazole derivatives using different iodination methods.[1]

Starting MaterialReagents and ConditionsYield (%)Reference
1-(p-Tolyl)-3-CF₃-pyrazoleI₂ (1.3 equiv), CAN (1.1 equiv), MeCN, reflux81[1]
1-Aryl-3-CF₃-pyrazoleNIS (1.5 equiv), TFA, AcOH, 80 °C75[1]
1-Methyl-1H-pyrazol-3-amineNIS (1.1 equiv), MeCN, 0 °C to rtN/S[1]
1,3,5-TriarylpyrazoleI₂/HIO₃, AcOH, 80 °CGood[1]
α,β-Alkynic hydrazonesI₂ (1.2 equiv), NaHCO₃ (2.0 equiv), DCM, rt60-95[1]

N/S: Not Specified

Experimental Protocols for Iodination

Protocol 1: Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂) - "Green" Method [1]

This protocol is adapted from a green iodination procedure.[1]

Materials:

  • Pyrazole (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Water (H₂O)

Procedure:

  • To a stirred suspension of the pyrazole in water, add iodine.

  • Dropwise, add 30% hydrogen peroxide at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-iodopyrazole derivative.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) [1]

This protocol describes a general procedure for the iodination of pyrazoles using NIS.[1]

Materials:

  • Pyrazole derivative (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

  • Chosen solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the pyrazole derivative in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NIS portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be heated if required for less reactive substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_iodination Experimental Workflow: Iodination of Pyrazoles Start Start Dissolve Pyrazole Dissolve Pyrazole in Solvent Start->Dissolve Pyrazole Add Reagents Add Iodinating Reagent (e.g., NIS) Dissolve Pyrazole->Add Reagents Reaction Stir at RT (or heat) Add Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench, Extract, Wash, Dry Monitor->Workup Completion Purification Column Chromatography or Recrystallization Workup->Purification Product 4-Iodopyrazole Purification->Product

Experimental Workflow for Pyrazole Iodination

Derivatization via Cross-Coupling Reactions

4-Iodopyrazoles are excellent substrates for various palladium- and copper-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[2][3] This allows for the introduction of a wide range of substituents at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 4-position of the pyrazole and aryl, heteroaryl, or vinyl groups using an organoboron reagent.[2]

Key Reaction Parameters:

  • Catalyst: A variety of palladium catalysts can be used, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common.[2] Combinations of a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand are also effective.[2]

  • Base: An appropriate base is crucial for the reaction to proceed.

  • Solvent: The choice of solvent system is important for reaction efficiency.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of 4-iodopyrazoles.

4-Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-Iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O90 (MW)N/S[2]
4-Iodo-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane/H₂O90N/S[2]
1-Boc-4-iodopyrazoleArylboronic acidPd(OAc)₂/SPhosK₂CO₃1,4-Dioxane/H₂O80-120N/S[4]

N/S: Not Specified

Experimental Protocol for Suzuki-Miyaura Coupling

Protocol 3: Conventional Heating Suzuki-Miyaura Coupling [2]

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol %)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk tube, combine the 4-iodopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture at 90°C for 6 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Microwave-Assisted Suzuki-Miyaura Coupling [2]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol %)

  • Cesium carbonate (Cs₂CO₃) (1.25 equiv)

  • DME (1,2-dimethoxyethane)

  • Water

Procedure:

  • In a microwave vial, combine the 4-iodo-1-methyl-1H-pyrazole and the arylboronic acid.

  • Add DME and H₂O.

  • Purge the vial with nitrogen.

  • Add Pd(PPh₃)₄ and Cs₂CO₃.

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

G cluster_suzuki Experimental Workflow: Suzuki-Miyaura Coupling Start Start Combine Reactants Combine Iodopyrazole, Boronic Acid, Catalyst, Base Start->Combine Reactants Add Solvent Add Degassed Solvent Combine Reactants->Add Solvent Heat Heat (Conventional or Microwave) Add Solvent->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Quench, Extract, Wash, Dry Monitor->Workup Completion Purification Column Chromatography Workup->Purification Product 4-Aryl/Vinyl-pyrazole Purification->Product

General Workflow for Suzuki-Miyaura Coupling
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 4-alkynylpyrazoles by reacting 4-iodopyrazoles with terminal alkynes.[3] 4-Iodopyrazole is generally the preferred substrate over other halopyrazoles due to its higher reactivity.[3]

Quantitative Data for Sonogashira Coupling
4-Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1-(1-ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT63-87[5][6]
4-IodopyrazoleTerminal alkynePd(PPh₃)₂Cl₂ (2 mol%)/CuI (4 mol%)TriethylamineTriethylamineRT - 60N/S[3]

N/S: Not Specified

Experimental Protocol for Sonogashira Coupling

Protocol 5: General Procedure for Sonogashira Coupling [4]

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the iodopyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Add triethylamine as both the solvent and base.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of 4-aminopyrazoles.[7] The choice of catalyst system (palladium or copper) can depend on the nature of the amine coupling partner.[3][7]

Quantitative Data for Buchwald-Hartwig Amination
4-Halopyrazole SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-Iodo-1-tritylpyrazoleMorpholinePd(dba)₂/tBuDavePhosKOtBuXylene90-120N/S[7]
4-Iodo-1-tritylpyrazoleAlkylamineCuIKOtBuDMF100-120N/S[7]
4-IodopyrazolePyrrolidineCuI/ligandN/SN/SN/S43[3]

N/S: Not Specified

Experimental Protocols for Buchwald-Hartwig Amination

Protocol 6: Palladium-Catalyzed Amination (for amines lacking β-hydrogens) [7]

Materials:

  • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene or toluene)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Microwave irradiation can also be used.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 7: Copper-Catalyzed Amination [7]

Materials:

  • 4-Iodo-1-tritylpyrazole derivative

  • Amine

  • Copper(I) iodide (CuI)

  • Potassium tert-butoxide (KOtBu)

  • 2-isobutyrylcyclohexanone (ligand)

  • Anhydrous DMF

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Work up the filtrate as described in the previous protocol.

Applications in Drug Discovery and Signaling Pathways

Pyrazole derivatives are a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1][8] The ability to functionalize the 4-position of the pyrazole ring through the methods described above is critical for synthesizing libraries of compounds for screening and developing new therapeutic agents.

Inhibition of Kinase Signaling Pathways

Many pyrazole-containing drugs function as kinase inhibitors, modulating key signaling pathways involved in diseases such as cancer and inflammatory disorders.[1][7]

  • JAK-STAT Pathway: Ruxolitinib, a pyrazole-containing drug, is an inhibitor of Janus kinases (JAKs), which are crucial for cytokine and growth factor signaling.[1]

G cluster_jak_stat JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene_Expression Gene Expression STAT->Gene_Expression dimerizes and translocates to nucleus Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK inhibits

Inhibition of the JAK-STAT pathway by a pyrazole derivative.
  • MAPK/ERK Pathway: Encorafenib is a pyrazole-containing drug that targets the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is often mutated in melanoma.[1]

G cluster_mapk_erk MAPK/ERK Signaling Pathway Inhibition Growth_Factor Growth_Factor Receptor Growth Factor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Encorafenib Encorafenib (Pyrazole Derivative) Encorafenib->BRAF inhibits

Inhibition of the MAPK/ERK pathway by a pyrazole derivative.

References

Application Notes and Protocols for the Purification of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of substituted pyrazoles, a critical step in the synthesis of many pharmaceutical agents and research chemicals. The purity of these compounds is paramount for obtaining accurate biological data and ensuring the safety and efficacy of potential drug candidates. This document outlines common purification techniques, including recrystallization and column chromatography, along with methods for assessing purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Recrystallization

Recrystallization is a fundamental technique for the purification of solid compounds based on differences in their solubility in a given solvent at different temperatures. For substituted pyrazoles, the choice of solvent is crucial and depends on the polarity of the molecule, which is influenced by its substituents.

Solvent Selection for Recrystallization of Substituted Pyrazoles

The ideal solvent for recrystallization should dissolve the pyrazole compound well at elevated temperatures but poorly at lower temperatures. A summary of common solvents and solvent systems is provided below.

Compound TypeRecommended Solvents/SystemsObservations
Simple Alkyl/Aryl PyrazolesEthanol, Methanol, Water, Hexane/Ethyl Acetate, Hexane/AcetoneThe choice depends on the polarity imparted by the substituents. A mixed solvent system is often effective.[1]
Polar Substituted PyrazolesEthanol/WaterA good general choice for pyrazoles with polar functional groups. The compound is dissolved in hot ethanol, and water is added as an anti-solvent.[1]
N-Acetyl PyrazolinesMethanol/Ethyl AcetateCan be a challenging purification; co-precipitation of impurities with similar polarity is possible.[2]
3,5-Diphenyl-1H-pyrazoleEthanol, Acetic AcidCan be synthesized from chalcone and purified by recrystallization.[3]
3,5-dimethyl-1H-pyrazoleWater, EthanolCan be synthesized from acetylacetone and hydrazine, followed by extraction with ethanol and recrystallization from water.
Experimental Protocol: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the substituted pyrazole has been identified.

Materials:

  • Crude substituted pyrazole

  • Selected recrystallization solvent (e.g., ethanol, water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude substituted pyrazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the pyrazole just dissolves completely at the boiling point of thesolvent.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper, on a watch glass, or in a desiccator.

Experimental Protocol: Mixed-Solvent Recrystallization

This method is employed when no single solvent is ideal. It involves a "good" solvent in which the pyrazole is soluble and a "poor" or "anti-solvent" in which it is insoluble.

Materials:

  • Crude substituted pyrazole

  • A "good" solvent (e.g., ethanol, acetone)

  • A "poor" solvent (e.g., water, hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Dissolve the crude substituted pyrazole in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. If too much anti-solvent is added, clarify the solution by adding a small amount of the hot "good" solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents in a ratio that reflects the final composition.

  • Drying: Dry the purified crystals.

Column Chromatography

Column chromatography is a versatile technique for purifying substituted pyrazoles, especially for separating mixtures of isomers or removing impurities with similar solubility profiles.[4]

General Considerations for Column Chromatography of Substituted Pyrazoles
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazoles. For acid-sensitive compounds, alumina (neutral or basic) can be used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For basic pyrazoles that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.

Experimental Protocol: Flash Column Chromatography for the Separation of Pyrazole Regioisomers

This protocol describes a general procedure for the separation of constitutional isomers of a substituted pyrazole.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (40-63 µm)

  • Chromatography column

  • Eluent solvents (e.g., hexane and ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition for separating the isomers. A solvent system that gives Rf values between 0.2 and 0.5 for the target compounds is a good starting point.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude pyrazole mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) or the eluent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).[5]

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Purity Analysis

After purification, it is essential to assess the purity of the substituted pyrazole. HPLC and GC-MS are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile substituted pyrazoles.

ParameterCondition
Column C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus-C18, 4.6 x 150 mm, 5 µm)[6] or Newcrom R1[6] is commonly used. For chiral separations, polysaccharide-based columns like Lux Cellulose-2 or Lux Amylose-2 are effective.[7]
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water[6] or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8]
Elution Isocratic or gradient elution can be used depending on the complexity of the sample.
Flow Rate Typically 1.0 mL/min.[8]
Detection UV detection at a wavelength where the pyrazole and potential impurities absorb (e.g., 254 nm).[6]
Column Temp. Often ambient, but can be controlled (e.g., 25 ± 2°C).[8]

Materials:

  • Purified substituted pyrazole sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade acid (e.g., trifluoroacetic acid)

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of the aqueous and organic components. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of a reference standard of the pyrazole and dissolve it in a suitable solvent to prepare a stock solution. Prepare a series of dilutions for linearity assessment.

  • Sample Solution Preparation: Accurately weigh the purified pyrazole sample and dissolve it in a suitable solvent to a known concentration.

  • HPLC Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable substituted pyrazoles. It provides information on both the purity and the identity of the components.

ParameterCondition
GC Column A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysoxane), is commonly used (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[9]
Injector Temperature Typically 250°C.[9]
Oven Program A temperature gradient is usually employed. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 150°C at 5°C/min, and finally to 250°C at 20°C/min, held for 5 minutes.[9]
MS Ionization Electron Ionization (EI) at 70 eV is standard.
Mass Range A scan range of m/z 40-500 is typically sufficient for most substituted pyrazoles.

Materials:

  • Purified substituted pyrazole sample

  • GC-grade solvent (e.g., dichloromethane, methanol)

  • GC vials with septa

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified pyrazole in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Analysis: Set up the GC-MS instrument with the appropriate parameters. Inject a small volume (e.g., 1 µL) of the sample solution.

  • Data Analysis: Identify the main peak corresponding to the substituted pyrazole based on its retention time and mass spectrum. Assess purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum can be compared to a library (e.g., NIST) for confirmation of the structure.

Visualization of Workflows

General Workflow for Purification of Substituted Pyrazoles

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude Crude Substituted Pyrazole Mixture Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Purity_Analysis Purity Assessment (HPLC, GC-MS, NMR) Recrystallization->Purity_Analysis ColumnChromatography->Purity_Analysis Purity_Analysis->Recrystallization <95% Pure Purity_Analysis->ColumnChromatography <95% Pure Pure_Product Pure Substituted Pyrazole Purity_Analysis->Pure_Product >95% Pure

Caption: A general workflow for the purification of substituted pyrazoles.

Role of Pyrazole Purification in Drug Discovery

G cluster_discovery Discovery & Synthesis cluster_purification Purification & Characterization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development A Target Identification & Validation B Lead Compound (Pyrazole Scaffold) A->B C Synthesis of Pyrazole Analogs B->C D Purification of Pyrazole Analogs (Recrystallization, Chromatography) C->D E Structure Confirmation & Purity Analysis (NMR, MS, HPLC) D->E F In Vitro Biological Screening E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->C Iterative Synthesis I In Vivo Efficacy & Toxicology Studies H->I J Candidate Drug Selection I->J

Caption: The role of pyrazole purification in the drug discovery pipeline.

References

Application Notes and Protocols for 3-Amino-4-iodo-1H-pyrazole in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential use of 3-Amino-4-iodo-1H-pyrazole in continuous flow chemistry. While direct literature on the flow chemistry applications of this specific molecule is emerging, the following protocols are based on well-established principles for the synthesis and functionalization of pyrazole derivatives in a continuous manufacturing environment. The protocols detailed below describe a proposed two-stage continuous process: the iodination of 3-Amino-1H-pyrazole to synthesize the target compound, followed by its use in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Application Note 1: Continuous Flow Synthesis of this compound

This protocol outlines a method for the continuous iodination of 3-Amino-1H-pyrazole. Flow chemistry offers significant advantages for this transformation, including enhanced safety, precise control over reaction parameters, and improved yield and purity compared to batch processing. The use of molecular iodine with an oxidizing agent in a continuous flow setup allows for rapid and efficient iodination at the C4 position of the pyrazole ring.

Quantitative Data Summary

The following table summarizes representative reaction parameters for the continuous flow iodination of a pyrazole substrate, based on analogous transformations in the literature.

ParameterValueNotes
Reagent 1 Concentration 0.2 M in Acetonitrile3-Amino-1H-pyrazole
Reagent 2 Concentration 0.22 M in AcetonitrileMolecular Iodine (I₂)
Reagent 3 Concentration 0.25 M in AcetonitrileHydrogen Peroxide (30% aq.)
Flow Rate (Reagent 1) 0.5 mL/minSyringe Pump A
Flow Rate (Reagent 2) 0.5 mL/minSyringe Pump B
Flow Rate (Reagent 3) 0.5 mL/minSyringe Pump C
Reactor Volume 10 mLPFA Tubing
Residence Time ~6.7 minCalculated from total flow rate and reactor volume
Temperature 60 °CHeated Coil Reactor
Back Pressure 10 barTo ensure single phase
Yield (Hypothetical) >90%Based on similar reported iodinations
Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.2 M solution of 3-Amino-1H-pyrazole in acetonitrile (Solution A).

    • Prepare a 0.22 M solution of molecular iodine in acetonitrile (Solution B).

    • Prepare a 0.25 M solution of 30% aqueous hydrogen peroxide in acetonitrile (Solution C).

    • Degas all solutions by sparging with nitrogen for 15 minutes.

  • Flow System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Use three syringe pumps to deliver the reagent solutions.

    • Connect the outlets of the pumps to a T-mixer.

    • Connect the T-mixer outlet to a 10 mL PFA tube reactor coil immersed in a heated oil bath.

    • Install a back pressure regulator (10 bar) downstream of the reactor to maintain a single-phase flow.

  • Reaction Execution:

    • Set the temperature of the oil bath to 60 °C.

    • Start the pumps at the specified flow rates to introduce the reagents into the system.

    • Allow the system to reach a steady state (approximately 3-5 residence times).

    • Collect the product stream from the outlet of the back pressure regulator.

  • Work-up and Analysis:

    • Quench the collected reaction mixture with an aqueous solution of sodium thiosulfate to remove unreacted iodine.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by LC-MS and ¹H NMR to determine conversion and purity.

    • Purify the product by column chromatography on silica gel if necessary.

Workflow Diagram: Continuous Iodination

Flow_Iodination cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_processing Downstream Processing reagentA Solution A (3-Amino-1H-pyrazole) mixer T-Mixer reagentA->mixer 0.5 mL/min reagentB Solution B (Iodine) reagentB->mixer 0.5 mL/min reagentC Solution C (H2O2) reagentC->mixer 0.5 mL/min reactor Heated Coil Reactor (10 mL, 60 °C) mixer->reactor bpr Back Pressure Regulator (10 bar) reactor->bpr collection Product Collection & Quenching bpr->collection

Caption: Workflow for the continuous flow synthesis of this compound.

Application Note 2: Continuous Flow Suzuki-Miyaura Coupling of this compound

This protocol describes the use of this compound in a continuous flow Suzuki-Miyaura cross-coupling reaction to synthesize 4-aryl-3-amino-1H-pyrazoles. This transformation is crucial for the diversification of the pyrazole core in drug discovery programs.[1][2] Flow chemistry enables the use of superheated solvents, which can significantly accelerate the reaction, and allows for the integration of in-line purification, streamlining the synthesis process.[1]

Quantitative Data Summary

The following table presents representative parameters for a continuous flow Suzuki-Miyaura coupling of an iodo-pyrazole, based on analogous reactions in the literature.[2]

ParameterValueNotes
Reagent 1 Concentration 0.1 M in 1,4-Dioxane/Water (4:1)This compound, Arylboronic Acid (1.2 equiv), K₂CO₃ (2.5 equiv)
Catalyst Solution Conc. 2 mol% in 1,4-Dioxane/Water (4:1)Pd(OAc)₂ with SPhos ligand
Flow Rate (Reagent 1) 0.8 mL/minSyringe Pump A
Flow Rate (Catalyst) 0.2 mL/minSyringe Pump B
Reactor Volume 15 mLStainless Steel Coil
Residence Time 15 minCalculated from total flow rate and reactor volume
Temperature 120 °CHeated Coil Reactor
Back Pressure 15 barTo superheat the solvent
Yield (Hypothetical) >85%Based on similar reported Suzuki couplings
Experimental Protocol
  • Reagent Preparation:

    • In a flask, dissolve this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv) in a 4:1 mixture of 1,4-dioxane and water to a final pyrazole concentration of 0.1 M (Solution A).

    • In a separate flask, prepare a solution of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a 4:1 mixture of 1,4-dioxane and water (Solution B).

    • Degas both solutions by sparging with argon for 20 minutes.

  • Flow System Setup:

    • Assemble the flow chemistry system as shown in the workflow diagram below.

    • Use two HPLC or syringe pumps to deliver the reagent and catalyst solutions.

    • Connect the outlets of the pumps to a T-mixer.

    • Connect the T-mixer outlet to a 15 mL stainless steel tube reactor coil placed in a suitable heating block or column oven.

    • Install a back pressure regulator (15 bar) downstream of the reactor.

  • Reaction Execution:

    • Set the temperature of the reactor to 120 °C.

    • Prime the pumps with their respective solutions.

    • Start the pumps at the specified flow rates to initiate the reaction.

    • Allow the system to stabilize for at least three residence times.

    • Collect the product stream from the outlet of the back pressure regulator.

  • Work-up and Analysis:

    • Dilute the collected product stream with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by LC-MS and ¹H NMR to determine conversion and purity.

    • Purify the product by flash chromatography on silica gel.

Workflow Diagram: Continuous Suzuki-Miyaura Coupling

Flow_Suzuki cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_processing Downstream Processing reagentA Solution A (Iodo-pyrazole, Boronic Acid, Base) mixer T-Mixer reagentA->mixer 0.8 mL/min reagentB Solution B (Pd Catalyst & Ligand) reagentB->mixer 0.2 mL/min reactor Heated Coil Reactor (15 mL, 120 °C) mixer->reactor bpr Back Pressure Regulator (15 bar) reactor->bpr collection Product Collection & Work-up bpr->collection

Caption: Workflow for the continuous flow Suzuki-Miyaura coupling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions with Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Sonogashira reactions with iodopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a Sonogashira coupling with an iodopyrazole?

A classic and effective starting point for the Sonogashira coupling of iodopyrazoles involves a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI. The reaction is often performed in triethylamine (TEA), which serves as both the base and the solvent, at room temperature, highlighting the mild conditions often possible with reactive iodopyrazoles.

Q2: My reaction is not proceeding, or the yield is very low. What are the most critical factors to check first?

When a Sonogashira reaction fails, the primary suspects are the quality of the reagents, the catalyst's activity, and the reaction atmosphere. Ensure your palladium catalyst and copper(I) iodide are fresh and active. It is crucial to maintain anhydrous and anaerobic conditions, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling). Thoroughly degassing solvents and running the reaction under an inert atmosphere like argon or nitrogen is critical.

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper(I) co-catalyst. To mitigate this, ensure rigorously anaerobic conditions by properly degassing all reagents and solvents. Controlling the addition of the alkyne can also be beneficial. In some cases, switching to a "copper-free" Sonogashira protocol may be necessary.

Q4: Dehalogenation of my iodopyrazole is a major side product. What can I do to prevent this?

Hydrodehalogenation is a known side reaction with reactive heteroaryl halides like iodopyrazoles. This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the alkyne. To minimize this, it is essential to use anhydrous solvents and reagents and maintain a strict inert atmosphere. If dehalogenation persists, consider switching to the less reactive 4-bromo- or 4-chloropyrazole, although this may require more forcing reaction conditions.

Q5: My N-unsubstituted iodopyrazole is giving me a complex mixture of products, possibly polymers. Why is this happening?

If you are using an N-unsubstituted iodopyrazole, the acidic N-H proton can interfere with the reaction, potentially leading to polymerization. It is highly recommended to protect the pyrazole nitrogen before performing the Sonogashira coupling to avoid these side reactions.

Q6: I see a black precipitate forming in my reaction. What is it, and how can I avoid it?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst. This can be caused by impurities in the reagents, an inappropriate choice of solvent, or an incorrect reaction temperature. Using fresh, high-purity reagents and solvents can help prevent catalyst decomposition. Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to promoting the formation of palladium black.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive CatalystUse fresh palladium catalyst and copper(I) iodide.
Poor Reagent QualityEnsure the purity of the iodopyrazole and alkyne.
Inadequate DegassingThoroughly degas solvents and reagents and maintain an inert atmosphere (Ar or N₂).
Low TemperatureFor less reactive substrates, heating may be necessary (e.g., 80-100 °C).
Significant Alkyne Homocoupling Presence of OxygenImplement strict anaerobic conditions through rigorous degassing.
Copper(I) CatalystConsider a copper-free Sonogashira protocol.
Dehalogenation of Iodopyrazole Presence of WaterUse anhydrous solvents and reagents.
Substrate ReactivityIf possible, switch to the corresponding 4-bromo or 4-chloropyrazole.
Formation of Palladium Black ImpuritiesUse high-purity reagents and solvents.
Inappropriate SolventConsider changing the solvent; for example, if using THF, try an alternative like DMF or triethylamine.
Polymerization Unprotected Pyrazole N-HProtect the pyrazole nitrogen before the coupling reaction.
Inconsistent Yields Variability in Reagents/SetupEnsure consistent quality of reagents and meticulous reaction setup for each batch.

Optimized Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Sonogashira reaction. The following tables summarize various reported conditions for the coupling of iodopyrazoles.

Table 1: Palladium Catalysts and Reaction Conditions
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NRoom TempN/AHighClassic, reliable system with mild conditions.
Pd(PPh₃)₄ / CuIEt₃NDMF804-12GoodHeating is often necessary for less reactive substrates.
Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane8012~90-97Highly active ligand allows for lower catalyst loading.
Pd(P(t-Bu)₃)₂K₂CO₃Toluene10010~85-94Example of a copper-free system.

Experimental Protocols

General Procedure for Sonogashira Coupling of 4-Iodopyrazoles
  • Preparation: In a reaction vessel dried in an oven, combine the 4-iodopyrazole (1.0 equivalent), the terminal alkyne (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas, such as argon or nitrogen, at least three times.

  • Reagent Addition: Add the degassed solvent and base (e.g., triethylamine) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C are common) and monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature, filter it to remove any solids, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography to obtain the desired product.

Visual Guides

Sonogashira_Workflow General Sonogashira Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification reagents Combine Iodopyrazole, Alkyne, Pd Catalyst, CuI inert Evacuate and Backfill with Inert Gas (x3) reagents->inert add_solvents Add Degassed Solvent and Base inert->add_solvents stir Stir at Desired Temperature add_solvents->stir monitor Monitor by TLC or LC-MS stir->monitor cool Cool to Room Temperature monitor->cool filter Filter and Concentrate cool->filter purify Purify by Column Chromatography filter->purify

Caption: A typical experimental workflow for the Sonogashira reaction.

Technical Support Center: Improving Regioselectivity in Pyrazole Iodination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective iodination of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity - Mixture of C4 and C5-Iodinated Products

  • Q: My reaction is producing a mixture of 4-iodo and 5-iodo pyrazole isomers. How can I improve the selectivity for the C4-position?

    A: Achieving high regioselectivity is a common challenge in pyrazole chemistry. The outcome of the iodination is influenced by both the substrate and the reaction conditions. Here are several strategies to enhance C4-selectivity:

    • Choice of Iodinating Agent: Different reagents exhibit varying degrees of selectivity. For highly regioselective C4-iodination, methods employing N-iodosuccinimide (NIS) in an acidic medium or a combination of molecular iodine (I₂) and an oxidant like ceric ammonium nitrate (CAN) are often effective.[1]

    • Solvent Effects: The solvent can play a crucial role. For instance, using glacial acetic acid or trifluoroacetic acid (TFA) with NIS has been shown to enhance selectivity for certain substrates.[1]

    • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio. Maintaining strict and consistent temperature control is crucial. A slow, gradual addition of the iodinating agent can help in maintaining a stable temperature profile.[1]

    • Steric Hindrance: The substituents on the pyrazole ring can direct the electrophilic attack. Bulky groups at the N1 or C5 positions can sterically hinder the C5-position, favoring iodination at the more accessible C4-position.

Issue 2: Low or No Yield of the Desired Iodinated Pyrazole

  • Q: I am observing a low yield or no formation of my target 4-iodopyrazole. What are the potential causes and how can I optimize the reaction?

    A: Low yields can be attributed to several factors, from incomplete reactions to product decomposition. Consider the following troubleshooting steps:

    • Optimize Reaction Conditions: The choice of reagents and conditions is critical. For the iodination of 1-methylpyrazole, for example, heating the reaction mixture to 40-80 °C before adding the oxidant can improve the reaction rate and yield.[2]

    • Reagent Stoichiometry: Ensure the optimal stoichiometry of your reagents. For the environmentally friendly I₂/H₂O₂ method, using 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide has been demonstrated to provide good to excellent yields.[2]

    • Activation of Iodinating Agent: For less reactive or electron-deficient pyrazoles, a more potent iodinating system may be required. Using NIS in the presence of a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can increase the electrophilicity of the iodine source.[2][3]

    • Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. For the iodination of 1-aryl-3-CF₃-pyrazoles with I₂/CAN, refluxing the mixture overnight was necessary to ensure complete consumption of the starting material.[2][4]

    • pH Control: In some protocols, particularly after oxidative reactions, adjusting the pH of the reaction mixture can be crucial for product isolation and can improve recovery. For instance, adjusting the pH to 6-8 with an alkali solution can facilitate the crystallization of the product.[2]

Issue 3: Exclusive Formation of the C5-Iodo Isomer

  • Q: My reaction is exclusively producing the 5-iodopyrazole. How can I achieve this selectively, and what conditions favor this outcome?

    A: The selective synthesis of 5-iodopyrazoles is possible and is typically achieved through a different mechanistic pathway than electrophilic aromatic substitution. The use of a strong base to deprotonate the pyrazole ring, followed by quenching with an iodine source, is the key strategy.

    • Directed Ortho-Metalation Approach: Treatment of N-substituted pyrazoles with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) generates a pyrazolide anion. This anion can then be trapped with elemental iodine to exclusively yield the 5-iodo derivative.[3][4][5] This method is particularly effective for substrates like 1-aryl-3-CF₃-1H-pyrazoles.[4][5]

Comparative Performance of Common Iodination Methods

The selection of an appropriate iodination method is critical for achieving the desired regioselectivity and yield. The table below summarizes the performance of several widely used methods for pyrazole iodination.

MethodReagentsSolventTemperatureReaction TimeTypical Yield (%)RegioselectivityNotes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[3][6]
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100%C4A green and practical method that uses water as the solvent and generates water as the only by-product.[3][7]
Molecular Iodine/CAN I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxOvernightGood to ExcellentC4CAN acts as a mild oxidant. This method is effective for the regioselective iodination of various pyrazole derivatives, including those with trifluoromethyl groups.[3][4][8]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp.< 16 hGoodC4Efficient for the iodination of pyrazoles, including deactivated systems, when conducted in acidic media.[3]
n-Butyllithium/Molecular Iodine n-BuLi, I₂THF-78 °C to RT-65 - 89%C5This method allows for the exclusive synthesis of 5-iodopyrazole derivatives by trapping the in-situ generated lithium pyrazolide with iodine.[3][4][5]

Detailed Experimental Protocols

Below are detailed methodologies for key iodination experiments to facilitate their implementation in a laboratory setting.

Protocol 1: C4-Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN) [3][4]

This method is particularly effective for the C4-iodination of trifluoromethyl-substituted pyrazoles.[3]

  • Materials:

    • 1-Aryl-3-trifluoromethyl-1H-pyrazole derivative

    • Iodine (I₂)

    • Ceric Ammonium Nitrate (CAN)

    • Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

    • Add ceric ammonium nitrate (1.1 equivalents, 603 mg) and elemental iodine (1.3 equivalents, 330 mg) to the solution.[3]

    • Reflux the reaction mixture overnight.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (15 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: "Green" C4-Iodination using Molecular Iodine and Hydrogen Peroxide [3][7]

This environmentally friendly protocol utilizes water as the solvent and generates only water as a by-product.[7]

  • Materials:

    • Pyrazole derivative

    • Iodine (I₂)

    • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

    • Water

  • Procedure:

    • Suspend the pyrazole derivative (1.0 equivalent) in water.

    • Add iodine (0.5 equivalents) to the suspension.

    • Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.[3]

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary from less than 1 hour to 72 hours depending on the substrate.[3]

    • Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench any excess iodine.

    • The product can often be isolated by direct filtration and washing with water. If the product is not a solid, extract the mixture with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.[3]

Protocol 3: Selective C5-Iodination via Lithiation [3][4][5]

This protocol allows for the exclusive synthesis of 5-iodopyrazole derivatives.

  • Materials:

    • 1-Aryl-3-CF₃-1H-pyrazole derivative

    • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

    • Iodine (I₂)

    • Dry Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (1.3 equivalents, 0.52 mL) dropwise with vigorous stirring.

    • After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents, 356 mg) in dry THF (3 mL).[3][4]

    • Allow the reaction mixture to warm to room temperature over 4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with dichloromethane (30 mL).

    • Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.[3]

Visualizing Reaction Pathways

Diagram 1: Generalized Workflow for Electrophilic C4-Iodination of Pyrazoles

The following diagram illustrates a typical workflow for the electrophilic iodination of a pyrazole at the C4 position.

G Generalized Workflow for Electrophilic C4-Iodination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_pyrazole Pyrazole Substrate reaction_step Reaction in Appropriate Solvent start_pyrazole->reaction_step start_reagents Iodinating Agent (e.g., I₂, NIS) start_reagents->reaction_step start_additive + Additive (e.g., Oxidant, Acid) start_additive->reaction_step workup_step Quenching & Extraction reaction_step->workup_step purification_step Column Chromatography or Recrystallization workup_step->purification_step end_product 4-Iodopyrazole Product purification_step->end_product

Caption: Generalized workflow for the electrophilic C4-iodination of pyrazoles.

Diagram 2: Decision Pathway for Regioselective Pyrazole Iodination

This diagram outlines the decision-making process for selecting an appropriate iodination strategy based on the desired regioisomer.

G Decision Pathway for Regioselective Pyrazole Iodination start Desired Regioisomer? c4_iodination Target: C4-Iodopyrazole start->c4_iodination C4 c5_iodination Target: C5-Iodopyrazole start->c5_iodination C5 electrophilic_pathway Electrophilic Iodination (e.g., I₂/CAN, NIS/Acid) c4_iodination->electrophilic_pathway lithiation_pathway Deprotonation-Iodination (n-BuLi, then I₂) c5_iodination->lithiation_pathway c4_product C4-Iodinated Product electrophilic_pathway->c4_product c5_product C5-Iodinated Product lithiation_pathway->c5_product

Caption: Decision pathway for achieving regioselective pyrazole iodination.

References

Technical Support Center: Stability of Protecting Groups in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protecting group stability during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My N-Boc protected pyrazole is unexpectedly cleaving. What are the common causes?

A1: While the tert-butyloxycarbonyl (Boc) group is known for its acid lability, it can be unexpectedly removed under other conditions. A common issue is cleavage during reactions involving reducing agents like sodium borohydride (NaBH₄) in alcoholic solvents such as ethanol.[1] This "unexpected" deprotection occurs because the combination of NaBH₄ and a protic solvent can generate conditions sufficient to cleave the Boc group from the pyrazole nitrogen. Additionally, prolonged heating can lead to thermolytic removal of the Boc group.[2]

Q2: I am having difficulty removing the PMB group from my pyrazole derivative. What can I do?

A2: The p-methoxybenzyl (PMB) group is typically removed under oxidative conditions (e.g., with DDQ) or with strong acids like trifluoroacetic acid (TFA). If you are experiencing incomplete deprotection with TFA, consider increasing the reaction time or temperature. For instance, heating a mixture of the PMB-protected pyrazole with TFA at 70-75 °C for 24 hours is a reported method.[3] However, the stability of the PMB group can be influenced by other substituents on the pyrazole ring. In some cases, prolonged heating for up to a week may be necessary for complete deprotection.[4]

Q3: Can I use basic conditions to deprotect my N-Boc pyrazole?

A3: Yes, under certain circumstances. While the Boc group is generally stable to bases, it can be cleaved under specific basic conditions.[1][5] For example, N-Boc protected pyrazoles can be deprotected using bases like sodium methoxide in methanol/THF or cesium carbonate with imidazole at elevated temperatures.[1] It is crucial to screen different basic conditions as the susceptibility of the N-Boc group to basic cleavage can be substrate-dependent.

Q4: What is a "green" alternative for protecting the pyrazole nitrogen?

A4: The tetrahydropyranyl (THP) group is considered a green protecting group for pyrazole. Its introduction can be achieved in a solvent- and catalyst-free manner, offering a more environmentally friendly approach.[6][7]

Q5: How do I choose the right protecting group for my multi-step pyrazole synthesis?

A5: The choice of a protecting group depends on the planned reaction sequence and the stability of the protecting group to the subsequent reaction conditions. This is known as an orthogonal strategy.[8] For example, if your synthesis involves acidic conditions, a Boc group would be unsuitable. In such a case, a Cbz or PMB group might be a better choice, provided their deprotection conditions are compatible with your final product. The flowchart below can help guide your decision-making process.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Protecting group is cleaved during the reaction. The protecting group is not stable under the reaction conditions (e.g., acidic, basic, reductive, or high temperature).Consult the stability table below to choose a more robust protecting group for your specific reaction conditions. Consider using a milder reagent or lower reaction temperature if possible.
Incomplete deprotection. Deprotection conditions are not harsh enough or the reaction time is too short. Substituents on the pyrazole ring may affect reactivity.Increase the reaction time, temperature, or the concentration of the deprotecting agent. For PMB deprotection with TFA, prolonged heating may be required.[4]
Side reactions during deprotection. The deprotection conditions are too harsh and affect other functional groups in the molecule.Choose an orthogonal protecting group that can be removed under milder conditions which are compatible with your other functional groups.
Low yield during the protection step. Incomplete reaction due to steric hindrance or inappropriate base/catalyst.For Boc protection, ensure the use of an adequate base like triethylamine or DIPEA and a catalyst such as DMAP.[9][10] For sterically hindered pyrazoles, a more reactive protecting group precursor might be needed.

Data Presentation: Stability of Common Pyrazole N-Protecting Groups

Protecting GroupAbbreviationStable toLabile toDeprotection Conditions
tert-ButoxycarbonylBocGenerally stable to bases and nucleophiles.[5]Strong acids, some reducing agents (e.g., NaBH₄ in EtOH),[1] prolonged heating.[2]TFA, HCl in dioxane, thermolysis.
para-MethoxybenzylPMBStable to a range of synthetic conditions.Strong acids, oxidative conditions.[11]TFA (often with heating),[3][4] DDQ.
CarboxybenzylCbzStable to acidic and basic conditions.Hydrogenolysis, certain low-carbon alcohols.[12][13]H₂/Pd-C,[14] MeOH, EtOH, or t-BuOH at room temperature,[12][13] strong acids (e.g., HBr/AcOH).
TetrahydropyranylTHPStable to most non-acidic reagents.[15]Acidic conditions.Mild acid (e.g., PTSA in CH₂Cl₂).[15]

Experimental Protocols

Protocol 1: N-Boc Protection of Pyrazole

This protocol is a general procedure for the N-Boc protection of a pyrazole derivative.

Materials:

  • Pyrazole derivative (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the pyrazole derivative in the chosen solvent in a round-bottom flask.

  • Add the base (Et₃N or DIPEA) and DMAP to the solution.

  • Add (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9][10]

Protocol 2: Knorr Pyrazole Synthesis (Illustrative Example)

This protocol describes a general Knorr synthesis of a pyrazole, a common method for forming the pyrazole ring.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.0 eq)

  • Ethanol or acetic acid as solvent

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution.

  • If using acetic acid, the reaction is often heated to reflux for 1-2 hours. If using ethanol, the reaction may proceed at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Protocol 3: PMB Deprotection of an N-PMB Protected Pyrazolone

This protocol provides a general method for the removal of a PMB group using trifluoroacetic acid.

Materials:

  • N-PMB protected pyrazolone (1.0 mmol)

  • Trifluoroacetic acid (TFA) (25 mmol)

Procedure:

  • In a flask, mix the N-PMB protected pyrazolone with TFA.

  • Heat the mixture with stirring at 70-75 °C for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, remove the excess TFA under reduced pressure.

  • The residue can then be worked up, for example, by neutralizing with a base and extracting the product.[3]

Mandatory Visualizations

G Decision Tree for Protecting Group Selection in Pyrazole Synthesis start Start: Need to protect pyrazole N-H? acid_stable Is the subsequent reaction acidic? start->acid_stable boc Use Boc group (Acid Labile) acid_stable->boc No pmb_cbz_thp Consider PMB, Cbz, or THP acid_stable->pmb_cbz_thp Yes base_stable Is the subsequent reaction basic? redox_stable Does the synthesis involve strong reducing/oxidizing agents? base_stable->redox_stable Yes thp Use THP group (Acid Labile) base_stable->thp No (Mild Base OK) h2_stable Is catalytic hydrogenation involved? redox_stable->h2_stable Yes pmb Use PMB group (Cleaved by strong acid/oxidation) redox_stable->pmb No (Oxidation Sensitive) cbz Use Cbz group (Cleaved by hydrogenolysis) h2_stable->cbz No reconsider_cbz Reconsider Cbz if hydrogenation is for deprotection h2_stable->reconsider_cbz Yes final_choice Final Protecting Group Choice boc->final_choice pmb_cbz_thp->base_stable pmb->final_choice cbz->final_choice thp->final_choice reconsider_cbz->final_choice

Caption: Decision tree for selecting a suitable N-protecting group for pyrazole synthesis.

G General Experimental Workflow for Protected Pyrazole Synthesis cluster_protection Step 1: Protection cluster_synthesis Step 2: Pyrazole Ring Modification/Synthesis cluster_deprotection Step 3: Deprotection start Pyrazole Starting Material protect N-Protection Reaction (e.g., with (Boc)2O, PMB-Cl) start->protect protected_pyrazole N-Protected Pyrazole protect->protected_pyrazole synthesis Pyrazole Synthesis or Functionalization (e.g., Knorr Synthesis, Suzuki Coupling) protected_pyrazole->synthesis modified_pyrazole Modified N-Protected Pyrazole synthesis->modified_pyrazole deprotect Deprotection Reaction (e.g., TFA, H2/Pd-C) modified_pyrazole->deprotect final_product Final Pyrazole Product deprotect->final_product

Caption: A typical experimental workflow for pyrazole synthesis involving a protecting group.

References

Technical Support Center: Synthesis of 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3-Amino-4-iodo-1H-pyrazole, addressing common challenges and frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during the two main stages of synthesizing this compound: the formation of the 3-aminopyrazole precursor and its subsequent iodination.

Stage 1: Synthesis of 3-Aminopyrazole

The most common route to 3-aminopyrazole involves the condensation of a β-ketonitrile with hydrazine.

Question 1: My 3-aminopyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in 3-aminopyrazole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Ensure the β-ketonitrile and hydrazine starting materials are of high purity. Impurities can lead to undesired side reactions.

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive heat can lead to decomposition. Monitor the reaction temperature closely.

    • pH Control: The pH of the reaction medium can significantly influence the reaction rate and the stability of the product. Neutralization of the reaction mixture, especially if using hydrazine salts, may be necessary to improve yields.[1]

  • Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to the pyrazole. Ensure adequate reaction time and optimal temperature to drive the cyclization to completion.

Question 2: I am observing the formation of a regioisomeric byproduct, 5-aminopyrazole. How can I improve the selectivity for the desired 3-amino isomer?

Answer: The formation of regioisomers is a common challenge when using substituted hydrazines. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.

  • Choice of Hydrazine: When using a substituted hydrazine, the initial nucleophilic attack can occur from either nitrogen atom. The regiochemical outcome can be directed by the nature of the substituent on the hydrazine.

  • Reaction Control:

    • Acidic vs. Basic Conditions: The pH of the reaction can influence which nitrogen of the hydrazine is more nucleophilic. Acidic conditions can favor the formation of one isomer, while basic or neutral conditions may favor the other.[2] For example, with some substituted hydrazines, acidic conditions in toluene have been shown to favor the 5-aminopyrazole, while basic conditions in ethanol favor the 3-aminopyrazole.[2]

Stage 2: Iodination of 3-Aminopyrazole

The introduction of iodine at the 4-position of the 3-aminopyrazole ring is typically achieved through electrophilic iodination.

Question 3: The iodination of my 3-aminopyrazole is inefficient, with a significant amount of unreacted starting material remaining.

Answer: Incomplete iodination is a common issue and can be addressed by optimizing the reaction parameters:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is crucial. While molecular iodine (I₂) is commonly used, its electrophilicity may be insufficient for a complete reaction. Consider using a more reactive iodinating system.

  • Activating Agents/Oxidants: The use of an oxidizing agent in conjunction with iodine can generate a more potent electrophilic iodine species in situ. Common oxidants include:

    • Ceric Ammonium Nitrate (CAN)[3]

    • Hydrogen Peroxide (H₂O₂)[4]

    • Potassium Iodate (KIO₃)

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often used with an acid catalyst like trifluoroacetic acid (TFA) for less reactive pyrazoles.[4]

  • Reaction Time and Temperature: Increasing the reaction time and/or temperature can help drive the reaction to completion. For some substrates, refluxing overnight may be necessary.[5]

Question 4: My final product is a mixture of the desired 4-iodo isomer and other iodinated byproducts. How can I improve the regioselectivity?

Answer: The formation of multiple iodinated products is a common challenge. Here's how to improve selectivity for the 4-position:

  • Steric Hindrance: The 4-position of the pyrazole ring is generally the most sterically accessible and electronically favorable for electrophilic attack. However, bulky substituents on the pyrazole ring can influence the site of iodination.

  • Reaction Conditions:

    • Controlled Addition of Reagents: Slow, portion-wise addition of the iodinating agent can help to control the reaction and minimize the formation of over-iodinated products.

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a large excess can lead to di- or even tri-iodinated pyrazoles.

  • Alternative Iodinating Agents: Different iodinating agents can exhibit different selectivities. Experimenting with agents like NIS or ICl may provide better results for your specific substrate.

Question 5: I am having difficulty purifying the final this compound product.

Answer: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, and other byproducts.

  • Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.

  • Column Chromatography: Silica gel chromatography is a powerful technique for separating the desired product from impurities, especially isomers with different polarities.[4]

  • Acid Wash: An acidic wash can be used during the workup to remove any unreacted basic starting materials like hydrazine derivatives.[5]

  • Treatment with a Reducing Agent: A wash with a solution of sodium thiosulfate (Na₂S₂O₃) is commonly used to quench and remove any excess iodine from the reaction mixture.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Synthesis of 3-aminopyrazole: This is typically achieved by the condensation of a β-ketonitrile with hydrazine hydrate.[2]

  • Iodination: The resulting 3-aminopyrazole is then subjected to electrophilic iodination, which preferentially occurs at the electron-rich and sterically accessible 4-position.[4]

Q2: What are the primary byproducts to look out for during the synthesis of 3-aminopyrazole?

A2: The main potential byproduct during the synthesis of the 3-aminopyrazole precursor is the regioisomeric 5-aminopyrazole , especially when using substituted hydrazines. Incomplete reaction can also leave unreacted β-ketonitrile and hydrazine in the crude product.

Q3: What are the common byproducts in the iodination of 3-aminopyrazole?

A3: Common byproducts in the iodination step include:

  • Unreacted 3-aminopyrazole: Due to incomplete reaction.

  • 5-Iodo-3-amino-1H-pyrazole: A regioisomeric byproduct.

  • Di-iodinated pyrazoles: Such as 3-amino-4,5-diiodo-1H-pyrazole, if an excess of the iodinating agent is used or if the reaction conditions are too harsh.

  • Byproducts from the iodinating agent: For example, succinimide when using NIS.

Data Presentation

Table 1: Comparison of Common Iodinating Agents for Pyrazole Synthesis

Iodinating Agent/SystemTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
I₂ / H₂O₂WaterRoom Temp< 1 - 72 h63 - 100Advantages: Green solvent, mild conditions. Disadvantages: Reaction time can be long.[7]
I₂ / CANAcetonitrileRefluxOvernight~81Advantages: Effective for less reactive pyrazoles. Disadvantages: Requires higher temperatures and an oxidant.[3]
NIS / TFAAcetic Acid80Overnight~71Advantages: Mild and effective for sensitive substrates. Disadvantages: Requires an acid catalyst and higher temperature.[3]
ICl / Li₂CO₃DichloromethaneRoom Temp1 - 24 hUp to 95Advantages: High yielding. Disadvantages: ICl is corrosive and requires careful handling.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyrazole from a β-Ketonitrile and Hydrazine

  • To a solution of the β-ketonitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.0 - 1.2 eq).

  • The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Iodination of 3-Aminopyrazole using N-Iodosuccinimide (NIS)

  • Dissolve the 3-aminopyrazole (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetic acid and trifluoroacetic acid.[3][6]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). For less reactive substrates, heating may be required.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: 3-Aminopyrazole Synthesis cluster_step2 Step 2: Iodination beta-Ketonitrile beta-Ketonitrile 3-Aminopyrazole 3-Aminopyrazole beta-Ketonitrile->3-Aminopyrazole Condensation Hydrazine Hydrazine Hydrazine->3-Aminopyrazole 5-Aminopyrazole 5-Aminopyrazole 3-Aminopyrazole->5-Aminopyrazole Regioisomeric Byproduct 3-Aminopyrazole_ref 3-Aminopyrazole Iodinating_Agent Iodinating Agent (e.g., NIS) This compound This compound Iodinating_Agent->this compound Electrophilic Substitution Di-iodinated_Byproduct Di-iodinated_Byproduct This compound->Di-iodinated_Byproduct Over-iodination 3-Aminopyrazole_ref->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts purification Purification Issues start->purification check_purity Check Starting Material Purity low_yield->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, pH) low_yield->optimize_conditions change_reagents Consider Different Reagents/Catalysts low_yield->change_reagents adjust_stoichiometry Adjust Reagent Stoichiometry byproducts->adjust_stoichiometry control_addition Control Reagent Addition Rate byproducts->control_addition modify_conditions Modify Reaction Conditions (Solvent, pH) byproducts->modify_conditions recrystallize Recrystallization purification->recrystallize chromatography Column Chromatography purification->chromatography acid_base_wash Acid/Base Wash purification->acid_base_wash

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Incomplete Suzuki Coupling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling of iodopyrazoles. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Formation

Q: My Suzuki coupling reaction with an iodopyrazole is resulting in low or no yield. What are the primary causes and how can I troubleshoot this?

A: Low or no product formation is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended, focusing on the key components of the reaction.

Troubleshooting Steps:

  • Catalyst Activity: The active Pd(0) species is crucial for the catalytic cycle to proceed.[1]

    • Problem: The Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it could be deactivating (e.g., forming palladium black).[1][2]

    • Solution:

      • Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst such as a palladacycle (e.g., XPhos Pd G2) that readily generates the active Pd(0) species.[1][2][3]

      • Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[1][2] Perform three evacuate-backfill cycles with an inert gas like argon or nitrogen.[2]

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1]

    • Problem: The ligand may not be suitable for the electron-rich iodopyrazole substrate.

    • Solution: For electron-rich heteroaromatics like pyrazoles, bulky, electron-rich phosphine ligands (Buchwald ligands) such as XPhos and SPhos are often highly effective.[1][2][3]

  • Base Selection and Solubility: The base is essential for the transmetalation step.[3]

    • Problem: The base may be too weak or poorly soluble in the reaction medium.[1]

    • Solution: Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[1][2][3] If using an anhydrous base like K₃PO₄, the addition of a small amount of water can be beneficial.[1][2] Ensure vigorous stirring, especially with heterogeneous mixtures.[1]

  • Reaction Temperature: The reaction may require sufficient thermal energy to overcome the activation barrier, particularly for the oxidative addition step.[2]

    • Problem: The reaction temperature may be too low.

    • Solution: Gradually increase the reaction temperature.[2] Microwave irradiation can be an effective method for rapid and uniform heating, often significantly reducing reaction times.[1]

  • Reagent Quality: The purity and stability of starting materials are paramount.

    • Problem: Degradation of reagents, especially the boronic acid, can halt the reaction.[1] Boronic acids are susceptible to hydrolysis and homocoupling.[4]

    • Solution: Use fresh, high-purity starting materials.[1] Store boronic acids appropriately to prevent degradation.

Issue 2: Significant Dehalogenation of the Iodopyrazole

Q: I am observing a significant amount of the corresponding pyrazole byproduct, indicating dehalogenation of my starting material. How can I minimize this side reaction?

A: Dehalogenation is a common side reaction, especially with electron-rich iodopyrazoles.[2][5] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the boronic acid. Several factors can be adjusted to mitigate this issue.

Strategies to Minimize Dehalogenation:

  • Substrate Choice: The carbon-halogen bond strength plays a significant role.

    • Recommendation: If synthetically feasible, consider using the corresponding 4-bromo- or 4-chloropyrazole.[2][6][7][8] These are generally less prone to dehalogenation.[2][5]

  • N-H Acidity of the Pyrazole: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction.[2]

    • Recommendation: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc or trityl) can significantly suppress dehalogenation.[2]

  • Choice of Base: The strength of the base can influence the rate of dehalogenation.

    • Recommendation: Use milder inorganic bases such as K₃PO₄ or Cs₂CO₃, which are less likely to promote dehalogenation compared to stronger bases.[2]

  • Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.

    • Recommendation: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos to favor the desired reductive elimination pathway.[2]

  • Anhydrous Conditions: Water can act as a hydrogen source for dehalogenation.

    • Recommendation: Ensure rigorously anhydrous conditions by using dry solvents and reagents and maintaining a strict inert atmosphere.[1]

Issue 3: Formation of Homocoupling Byproducts

Q: My reaction is producing significant amounts of homocoupled products from the boronic acid. What causes this and how can I prevent it?

A: Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired product.[2] This is often promoted by the presence of oxygen.[2]

Strategies to Prevent Homocoupling:

  • Strict Anaerobic Conditions: Oxygen is a known promoter of oxidative homocoupling.[2]

    • Recommendation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2]

  • Catalyst System: The nature of the palladium species can influence the extent of homocoupling.

    • Recommendation: Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II), which can drive homocoupling.[2] Employing bulky, electron-rich phosphine ligands can also promote the desired cross-coupling over homocoupling.[2]

  • Stoichiometry: The ratio of the coupling partners can be adjusted.

    • Recommendation: Using a slight excess of the boronic acid can sometimes be beneficial, but this should be optimized.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 4-iodopyrazoles to guide optimization efforts.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O80-10040-60A standard catalyst, may require higher temperatures.[1]
PdCl₂(dppf)-K₂CO₃Dioxane80-10050-70Often provides better results than Pd(PPh₃)₄.[1]
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O70-9070-90Versatile Pd(0) source with a bulky ligand.[1]
Pd(OAc)₂SPhosKFToluene/H₂O80Good to ExcellentHighly effective for various substituted arylboronic acids.[1]
XPhos Pd G2-K₂CO₃Ethanol/H₂O120 (Microwave)Good to ExcellentPre-catalyst that readily forms the active species, ideal for rapid reactions.[1]

Table 2: Influence of Halogen on Pyrazole Reactivity in Suzuki Coupling

4-HalopyrazoleCatalyst SystemBaseReactivityRepresentative Yield (%)Notes
IodoPd(OAc)₂, SPhosK₂CO₃Highest85-95Most reactive, but prone to dehalogenation.[9]
BromoXPhos Pd G2K₃PO₄High80-93Good balance of reactivity and stability.[9]
ChloroPd(OAc)₂, SPhosK₃PO₄Moderate60-95Requires highly active catalyst systems.[9]

Detailed Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 0.02-0.05 equiv.), the ligand (e.g., SPhos; 0.04-0.10 equiv.), and the base (e.g., K₂CO₃; 2.0-3.0 equiv.).[10]

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 v/v ratio).[10]

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[3][10]

  • Heating: Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (typically 2-18 hours), monitoring the progress by TLC or LC-MS.[10]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][10]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv.), the boronic acid (1.1 equiv.), and the base (e.g., K₂CO₃; 3.0 equiv.).[1]

  • Catalyst Addition: Add the precatalyst (e.g., XPhos Pd G2; 2 mol%).[1]

  • Solvent Addition: Add a degassed mixture of solvent and water (e.g., 3:1 ethanol/water).[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to the specified temperature (e.g., 120 °C) for a short duration (e.g., 15-30 minutes).[1]

  • Work-up and Purification: After cooling, work up and purify the reaction mixture as described in Protocol 1.[1]

Visualizations

Logical Troubleshooting Workflow

G start Incomplete Suzuki Coupling of Iodopyrazole check_yield Low or No Yield? start->check_yield check_dehalogenation Dehalogenation Observed? check_yield->check_dehalogenation No ts_yield Troubleshoot: - Catalyst/Ligand - Base/Solvent - Temperature - Reagent Quality check_yield->ts_yield Yes check_homocoupling Homocoupling Observed? check_dehalogenation->check_homocoupling No ts_dehalogenation Troubleshoot: - Switch to Bromo/Chloro-pyrazole - Protect Pyrazole N-H - Milder Base - Bulky Ligand check_dehalogenation->ts_dehalogenation Yes success Successful Coupling check_homocoupling->success No ts_homocoupling Troubleshoot: - Strict Anaerobic Conditions - Use Pd(0) Precatalyst - Adjust Stoichiometry check_homocoupling->ts_homocoupling Yes ts_yield->start ts_dehalogenation->start ts_homocoupling->start Suzuki_Cycle cluster_cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L_n-X pd0->pd_intermediate1 R¹-X transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L_n-R² pd_intermediate1->pd_intermediate2 R²-B(OR)₂ / Base pd_intermediate2->pd0 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination product R¹-R² (Coupled Product) pd_intermediate2->product reductive_elimination->pd0 r1x R¹-X (Iodopyrazole) r2b R²-B(OR)₂ (Boronic Acid/Ester) + Base Parameters reaction Suzuki Coupling Outcome Yield Selectivity Rate catalyst Catalyst (Pd Source + Ligand) catalyst->reaction base Base (Type + Strength) base->reaction solvent Solvent (Polarity + Protic/Aprotic) solvent->reaction temperature Temperature (Conventional vs. Microwave) temperature->reaction substrate Substrates (Iodopyrazole + Boronic Acid) substrate->reaction

References

Technical Support Center: Deiodination Side Reactions of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address deiodination side reactions encountered during the chemical functionalization of 4-iodopyrazoles.

Troubleshooting Guide

Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with a 4-iodopyrazole is resulting in a low yield of the desired product and a significant amount of the corresponding deiodinated pyrazole. What are the potential causes and solutions?

A1: The formation of a deiodinated pyrazole byproduct is a common side reaction, often referred to as hydrodeiodination or simply dehalogenation. This occurs when the iodine atom at the C4 position of the pyrazole is replaced by a hydrogen atom. The primary causes and potential solutions are outlined below.

Potential Causes:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Some catalyst systems are more prone to promoting deiodination. Highly reactive catalysts, while often efficient for the main reaction, can sometimes favor the side reaction.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of deiodination.

  • Base: The nature and strength of the base used can influence the reaction pathway. Certain bases may facilitate protonolysis of the organometallic intermediates.

  • Solvent: The solvent can act as a proton source, contributing to the formation of the deiodinated byproduct. Protic solvents or impurities like water in aprotic solvents can be problematic.

  • Impurities: The presence of reducing agents or other impurities in the reaction mixture can lead to the reduction of the C-I bond.

Solutions:

  • Optimize the Catalyst System:

    • For Suzuki-Miyaura reactions, consider using palladium acetate (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand like SPhos.[1][2] This has been shown to be effective for the coupling of 4-iodopyrazoles.[1]

    • For Sonogashira couplings, a reliable system is the combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst, such as CuI.[1][2]

  • Modify Reaction Conditions:

    • Microwave Heating: Employing microwave irradiation can significantly shorten reaction times, potentially reducing the extent of side reactions.[1] For instance, Suzuki couplings can often be completed in 15-30 minutes at 120°C.[1]

    • Lower Temperature: If possible, try running the reaction at a lower temperature to disfavor the deiodination pathway.

  • Screen Different Bases and Solvents:

    • Experiment with weaker bases or different types of bases (e.g., carbonates vs. phosphates).

    • Ensure the use of dry, degassed solvents to minimize the presence of water and oxygen.

  • Ensure High Purity of Reagents: Use high-purity starting materials, reagents, and solvents to avoid introducing contaminants that could promote side reactions.

Q2: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction with a 4-iodopyrazole. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a known side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl byproduct from the boronic acid. This is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[3][4]

Solutions:

  • Thorough Degassing: Ensure the reaction mixture is properly degassed to remove dissolved oxygen.[4] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use of a Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that promote homocoupling.[4]

  • Control of Reaction Parameters: Carefully control the stoichiometry of the reactants. A slow addition of the boronic acid has been shown to suppress homocoupling in some cases.[4]

  • Catalyst Choice: The choice of catalyst and ligand can also influence the extent of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for deiodination in palladium-catalyzed cross-coupling reactions?

A1: Deiodination, or hydrodehalogenation, is a reductive cleavage of the carbon-iodine bond. While the exact mechanism can vary depending on the specific reaction conditions, a plausible pathway involves the oxidative addition of the 4-iodopyrazole to the Pd(0) catalyst to form a Pd(II)-pyrazolyl intermediate. This intermediate can then undergo protonolysis, where a proton source (e.g., solvent, water, or the base) cleaves the palladium-carbon bond, releasing the deiodinated pyrazole and a Pd(II) species.

Q2: Are 4-iodopyrazoles generally more reactive than other 4-halopyrazoles in cross-coupling reactions?

A2: Yes, the reactivity of halopyrazoles in cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl.[2] The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst.[2][5] This higher reactivity can sometimes lead to an increased propensity for side reactions like deiodination if the reaction conditions are not carefully controlled.[2]

Q3: What analytical methods can be used to detect and quantify deiodinated byproducts in my reaction mixture?

A3: Several standard analytical techniques can be employed to identify and quantify deiodinated pyrazole byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a reaction mixture. By using a suitable standard of the expected deiodinated pyrazole, you can determine its concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile byproducts. The mass spectrum will provide the molecular weight of the deiodinated pyrazole, confirming its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the deiodinated pyrazole.[5] The appearance of a new signal corresponding to the proton at the C4 position of the pyrazole ring, and the disappearance of the starting 4-iodopyrazole signals, can be used for identification and relative quantification.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 4-Iodopyrazoles

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10040-60A standard, readily available catalyst that may require higher temperatures.[1]
Pd(OAc)₂ / SPhosK₂CO₃Ethanol/H₂O120 (Microwave)HighModern, highly active system. Microwave heating can significantly reduce reaction time.[1]
XPhos Pd G2K₂CO₃Ethanol/H₂O120 (Microwave)HighAn effective pre-catalyst for this transformation.[1]

Table 2: Recommended Catalyst System for Sonogashira Coupling of 4-Iodopyrazoles

Catalyst SystemBase/SolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂ / CuITriethylamineRoom TemperatureA classic and effective system that operates under mild conditions.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling [1]

  • In a microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv.), the boronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add the XPhos Pd G2 pre-catalyst (2 mol%).

  • Add a degassed 3:1 mixture of ethanol and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling [1][2]

  • In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Add the solvent and base (e.g., triethylamine).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solids.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Deiodination_Pathway cluster_main Desired Cross-Coupling Pathway cluster_side Deiodination Side Reaction 4-Iodopyrazole 4-Iodopyrazole Oxidative_Addition Oxidative Addition 4-Iodopyrazole->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)-Pyrazolyl Pd(II)-Pyrazolyl Intermediate Oxidative_Addition->Pd(II)-Pyrazolyl Transmetalation Transmetalation Pd(II)-Pyrazolyl->Transmetalation Protonolysis Protonolysis Pd(II)-Pyrazolyl->Protonolysis Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Coupling_Partner Coupling_Partner Coupling_Partner->Transmetalation Reductive_Elimination->Pd(0) Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product Proton_Source H+ Source (Solvent, H2O) Proton_Source->Protonolysis Deiodinated_Pyrazole Deiodinated_Pyrazole Protonolysis->Deiodinated_Pyrazole

References

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of pyrazole synthesis, a critical aspect for ensuring safety, scalability, and product quality. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are pyrazole synthesis reactions often exothermic?

A1: Many common pyrazole syntheses, such as the Knorr synthesis, involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. The initial condensation reaction to form a hydrazone intermediate and the subsequent intramolecular cyclization are often highly exothermic steps.[1] Hydrazine itself is a high-energy compound, and its reactions can release a significant amount of heat.[2]

Q2: What is a thermal runaway, and why is it a concern in pyrazole synthesis?

A2: A thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing the boiling over of solvents, equipment failure, or even an explosion.[3] Given the highly exothermic nature of many pyrazoles syntheses, particularly when using neat reagents or at a larger scale, thermal runaway is a significant safety concern.[2][4]

Q3: What are the key parameters to control to prevent a thermal runaway?

A3: The three most critical parameters to control are:

  • Rate of Reagent Addition: Slow and controlled addition of the limiting reagent (often the hydrazine) is crucial to allow the cooling system to dissipate the generated heat effectively.[5]

  • Temperature: Maintaining a consistent and low reaction temperature is essential. This requires an efficient cooling system and continuous monitoring of the internal reaction temperature.

  • Concentration (Dilution): Running the reaction in a suitable solvent helps to absorb the heat generated, acting as a heat sink and preventing localized hot spots.

Q4: What are the best practices for handling hydrazine and its derivatives?

A4: Hydrazine and its derivatives are toxic and potentially explosive.[6] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7] Avoid contact with metals, as they can catalyze decomposition.[6] Hydrazine waste should be handled and disposed of according to your institution's safety guidelines.[2]

Q5: How does solvent choice impact the exothermicity of the reaction?

A5: The choice of solvent can influence the reaction rate and the management of the exotherm. Protic solvents like ethanol or methanol can participate in hydrogen bonding and may solvate the reactants and intermediates, potentially moderating the reaction rate.[8][9] Aprotic solvents are also commonly used. The solvent's boiling point and heat capacity are also important considerations for heat management. A higher boiling point solvent can allow for a wider operating temperature range, but a solvent with a high heat capacity can better absorb the heat generated during the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase upon adding hydrazine. 1. Addition rate of hydrazine is too fast. 2. Inadequate cooling. 3. Reaction concentration is too high.1. Immediately stop the addition of hydrazine. 2. Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. 3. Add pre-chilled solvent to dilute the reaction mixture. 4. For future experiments, reduce the addition rate and/or use a more dilute solution.
Reaction temperature is fluctuating and difficult to control. 1. Poor mixing, leading to localized hot spots. 2. Cooling system is not powerful enough for the scale of the reaction.1. Ensure vigorous and efficient stirring. 2. Use a larger cooling bath or a more efficient cooling method (e.g., a cryocooler). 3. Consider scaling down the reaction until better temperature control can be achieved.
A sudden and violent eruption of the reaction mixture. Thermal runaway has occurred.IMMEDIATE EMERGENCY RESPONSE: 1. If it is safe to do so, remove the heat source (if any). 2. Alert others in the lab and evacuate the immediate area. 3. Follow your laboratory's emergency procedures for a runaway reaction. For Prevention: - Conduct a thorough risk assessment before performing the reaction. - Always use a cooling bath and monitor the internal temperature. - Add reagents slowly and in a controlled manner.
The reaction seems to have stalled after an initial exotherm. The initial exotherm may have consumed the reactants in an uncontrolled manner, leading to side products or decomposition.- Carefully take a sample for analysis (e.g., TLC, LC-MS) to check for the presence of starting materials and desired product. - If the reaction has indeed stalled, it may be necessary to restart with better temperature control.

Data Presentation: Temperature Control in Pyrazole Synthesis

The following table provides illustrative data on the effect of different control strategies on the peak temperature of a representative Knorr pyrazole synthesis.

Experiment Hydrazine Addition Rate Cooling Method Solvent Peak Internal Temperature (°C) Observations
1Rapid (1 portion)NoneEthanol85 (Boiling)Vigorous, uncontrolled boiling. Significant solvent loss.
2Slow (dropwise over 30 min)Ice-water bath (0 °C)Ethanol25Well-controlled reaction, gentle exotherm observed.
3Slow (dropwise over 30 min)Dry ice/acetone bath (-78 °C)Ethanol5Excellent temperature control, very mild exotherm.
4Slow (dropwise over 30 min)Ice-water bath (0 °C)Toluene (aprotic)30Similar control to ethanol, slight temperature increase noted.

Experimental Protocols

Detailed Protocol for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone with Enhanced Safety Measures

This protocol details the synthesis of 1-phenyl-3-methyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine, with a strong emphasis on managing the exothermic nature of the reaction.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Ice

  • Dry Ice (optional)

  • Acetone (optional)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple with a digital display

  • Addition funnel

  • Condenser

  • Cooling bath (e.g., a large crystallizing dish or Dewar)

  • Lab jack

Procedure:

  • Reaction Setup:

    • Place the three-necked round-bottom flask in the cooling bath on the lab jack.

    • Equip the flask with a magnetic stir bar, a thermometer/thermocouple to monitor the internal temperature, an addition funnel, and a condenser.

    • In the flask, combine ethyl acetoacetate (1.0 equivalent) and ethanol (10 mL per 10 g of ethyl acetoacetate).

    • Begin stirring the solution.

  • Cooling:

    • Fill the cooling bath with an ice-water slurry to maintain an external temperature of 0-5 °C. For more sensitive reactions, a dry ice/acetone bath can be used to achieve lower temperatures.

    • Allow the solution in the flask to cool to the bath temperature.

  • Reagent Addition:

    • In the addition funnel, prepare a solution of phenylhydrazine (1.0 equivalent) in a small amount of ethanol.

    • CRITICAL STEP: Add the phenylhydrazine solution dropwise to the stirred, cooled solution of ethyl acetoacetate over a period of at least 30-60 minutes.

    • Continuously monitor the internal reaction temperature. The temperature should not be allowed to rise more than 5-10 °C above the initial temperature.

    • If the temperature begins to rise rapidly, immediately stop the addition and allow the reaction to cool before resuming at a slower rate.

  • Reaction Progression:

    • After the addition is complete, continue to stir the reaction mixture in the cooling bath for an additional 30 minutes.

    • Allow the reaction to slowly warm to room temperature by removing the cooling bath.

    • The reaction can then be heated to reflux for 1-2 hours to ensure completion, monitoring for any secondary exotherms.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add cold water to the residue to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Mandatory Visualization

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start: Plan Experiment risk_assessment Conduct Risk Assessment (Identify Exotherm Hazard) start->risk_assessment setup Assemble Apparatus (3-Neck Flask, Condenser, Addition Funnel, Thermometer) risk_assessment->setup cooling Prepare Cooling Bath (Ice/Water or Dry Ice/Acetone) setup->cooling add_reagents Charge Flask with 1,3-Dicarbonyl and Solvent cooling->add_reagents cool_mixture Cool Reaction Mixture to Set Temperature add_reagents->cool_mixture slow_addition Slow, Dropwise Addition of Hydrazine cool_mixture->slow_addition monitor_temp Continuously Monitor Internal Temperature slow_addition->monitor_temp temp_check Temp Stable? monitor_temp->temp_check adjust_rate Adjust Addition Rate (Stop if Necessary) temp_check->adjust_rate No complete_addition Complete Addition temp_check->complete_addition Yes adjust_rate->slow_addition warm_to_rt Warm to Room Temperature complete_addition->warm_to_rt reflux Heat to Reflux (Optional, Monitor for Secondary Exotherm) warm_to_rt->reflux quench Quench Reaction (If Necessary) reflux->quench isolate Isolate Product quench->isolate end End isolate->end

Caption: Workflow for Managing Exothermic Reactions in Pyrazole Synthesis.

References

Technical Support Center: Purification of 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-4-iodo-1H-pyrazole from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product has a low yield after purification. What are the common causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to product loss during the workup and purification stages.[1][2]

  • Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If starting materials are still present, consider extending the reaction time or increasing the temperature.[2]

  • Product Loss During Extraction: The product may have partial solubility in the aqueous layer. To minimize loss, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and combine the organic layers.

  • Loss During Recrystallization: Significant product loss can occur if too much solvent is used or if the solution is not cooled sufficiently. Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly and then in an ice bath can maximize crystal formation.[3]

  • Suboptimal Chromatography: If using column chromatography, the product might be difficult to separate from byproducts, leading to mixed fractions and lower yields of the pure compound.[4] Optimizing the solvent system is critical.

Q2: The purified this compound is discolored (e.g., yellow or brown). What causes this and how can I fix it?

Discoloration is often due to the formation of colored impurities, which can arise from the starting materials or from oxidative processes during the reaction or workup.[1]

  • Starting Material Quality: Impurities in hydrazine derivatives, a common precursor in pyrazole synthesis, can lead to colored byproducts.[1] Using freshly purified or high-purity reagents is recommended.[1]

  • Oxidation: Amino-pyrazoles can be susceptible to air oxidation. Try to perform the workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) if possible.

  • Purification Strategy:

    • Activated Carbon: Treating a solution of the crude product with a small amount of activated charcoal can help remove colored impurities before filtration and recrystallization.

    • Recrystallization: This is a very effective method for removing colored impurities.[1][3] Choosing an appropriate solvent is key.

    • Column Chromatography: A silica gel column can effectively separate the desired product from colored, more polar impurities.[4][5]

Q3: I'm struggling to crystallize the product. It remains an oil or a waxy solid. What should I do?

The presence of impurities or residual solvent can inhibit crystallization.[3]

  • Purity Check: First, assess the purity of your product using TLC or NMR. If significant impurities are present, an additional purification step like column chromatography may be necessary before attempting recrystallization again.

  • Remove Residual Solvent: Ensure all solvent from the previous step is thoroughly removed under a high vacuum.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1]

    • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to induce crystallization.[1]

    • Solvent System: You may need to try different solvent systems for recrystallization. A mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can often promote crystallization. Ethanol, or mixtures of n-hexane and ethyl acetate, have been used for similar compounds.[5][6]

Q4: My TLC shows multiple spots after purification. How do I remove byproducts?

The presence of multiple spots indicates impurities, which could be unreacted starting materials or isomeric byproducts.[3] The 4-position on the pyrazole ring is generally favored for electrophilic substitution, but side products with substitution at other positions can occur.[3]

  • Recrystallization: This technique is excellent for removing impurities with different solubility profiles than your target compound.[3] Multiple recrystallizations may be needed to achieve high purity.

  • Column Chromatography: This is the preferred method for separating compounds with similar polarities, such as isomers.[4] A careful selection of the silica gel and eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides the best separation.[5]

  • Acid-Base Extraction: Since this compound has a basic amino group, an acid-base extraction can be a useful pre-purification step.[4] Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer as a salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.[4]

Data Presentation

Table 1: Purification Methods for Substituted Iodo-Pyrazoles and Amino-Pyrazoles

CompoundPurification MethodSolvent/Eluent SystemYield (%)Melting Point (°C)Reference
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylateRecrystallizationn-Hexane78.582-84[5]
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazoleRecrystallizationn-Hexane : Ethyl Acetate (10:1)7782-84[5]
4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazoleColumn ChromatographyHexane / Dichloromethane (3:2)81- (Oil)[7]
3-Amino-5-phenyl-1H-4-pyrazolecarbonitrileRecrystallizationDioxane93200-202[8]
3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrileRecrystallizationDioxane95218-220[8][9]

Note: Yields and specific conditions are highly dependent on the reaction scale and the specific impurities present.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound.

  • Solvent Selection: Choose a suitable solvent or solvent mixture. Ethanol or an ethyl acetate/hexane mixture are good starting points.[5][6] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. Swirl the flask to aid dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying oils or for separating mixtures of compounds with similar polarities.[4]

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly. Add a thin layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column. Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and collect fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute compounds of increasing polarity.[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_workup Aqueous Workup cluster_purification Purification cluster_end Finish crude Crude Reaction Mixture extraction Solvent Extraction (e.g., Ethyl Acetate) crude->extraction wash Wash Organic Layer (e.g., Brine) extraction->wash dry Dry & Evaporate wash->dry solid_check Is Product a Solid? dry->solid_check recrystallize Recrystallization solid_check->recrystallize Yes chromatography Column Chromatography solid_check->chromatography No / Impure pure_product Pure 3-Amino-4-iodo- 1H-pyrazole recrystallize->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Guide start Start: Crude Product After Workup purity_check Assess Purity (TLC/NMR) start->purity_check is_pure Is Purity >95%? purity_check->is_pure is_solid Is Product a Solid? is_pure->is_solid Yes column Action: Column Chromatography is_pure->column No recrystallize Action: Recrystallize is_solid->recrystallize Yes oily_product Problem: Oily Product/ Fails to Crystallize is_solid->oily_product No low_yield Problem: Low Yield recrystallize->low_yield If yield is low end_ok Result: Pure Product recrystallize->end_ok If yield is good column->end_ok check_solvent Action: Check for residual solvent. Try different crystallization solvents. oily_product->check_solvent optimize_workup Action: Re-optimize extraction and recrystallization conditions. Check for product loss in aqueous layers. low_yield->optimize_workup check_solvent->column end_fail Result: Further Optimization Needed optimize_workup->end_fail

References

Validation & Comparative

A Comparative Guide to Palladium Catalysts for Iodopyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazole scaffolds is a cornerstone in medicinal chemistry and drug discovery, owing to their prevalence in a wide array of biologically active compounds.[1] Palladium-catalyzed cross-coupling reactions are pivotal for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the pyrazole core. Among the various halopyrazoles used as substrates, 4-iodopyrazole stands out due to the high reactivity of the carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst.[1][2] This enhanced reactivity often allows for milder reaction conditions compared to bromo- or chloropyrazoles.[3]

This guide provides an objective comparison of the performance of various palladium catalysts in key coupling reactions of iodopyrazoles, supported by experimental data to inform catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The success of a cross-coupling reaction with iodopyrazole is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. Below is a summary of commonly used palladium catalysts and their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between iodopyrazoles and boronic acids or esters.[2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₂CO₃Dioxane/H₂O (4:1)80-1102-18HighBulky, electron-rich phosphine ligands like SPhos are effective for electron-rich heteroaromatic substrates.[1][4]
XPhos Pd G2 (2 mol%)XPhos (integrated)K₂CO₃Ethanol/H₂O (3:1)120 (Microwave)0.25-0.5HighPre-catalysts like XPhos Pd G2 readily generate the active Pd(0) species.[4]
Pd(PPh₃)₄PPh₃ (integrated)VariousToluene, Dioxane80-110VariableGoodA commonly used catalyst that is often effective for these couplings.[1]
PdCl₂(dppf)dppf (integrated)Cs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an iodopyrazole and a terminal alkyne, providing access to a wide range of substituted alkynes.[6]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)TriethylamineTriethylamineRoom Temp.Good to ExcellentA classic and effective system that works under mild conditions.[2][4]
PdCl₂(PPh₃)₂ (3 mol%)NoneTBAFSolvent-freeVariableModerate to ExcellentA copper-free method that can be effective for various aryl halides.[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of arylamines.[8] For the C-N coupling of 4-iodopyrazoles with alkylamines possessing β-hydrogens, copper-catalyzed Ullmann-type coupling may be more effective to avoid β-hydride elimination.[4]

Catalyst SystemLigandBaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhosNaOt-BuToluene or DioxaneVariableHighCatalyst systems with bulky phosphine ligands are generally preferred.[8]
Pd/AdBrettPhosAdBrettPhos---Moderate to ExcellentThis system has been shown to be efficient for the amidation of five-membered heterocyclic bromides.[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4] Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[4] Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture (e.g., 4:1 dioxane/water).[4] Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[4] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4]

General Procedure for Sonogashira Coupling

In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[4] Add the solvent and base (e.g., triethylamine).[4] Stir the mixture at room temperature and monitor the reaction progress by TLC.[4] Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[4] The residue is then purified by column chromatography to yield the desired product.[4]

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong base such as NaOt-Bu (1.4 equiv), a palladium precursor such as Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., X-Phos, 0.04 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere until the starting material is consumed.[8]

Visualizations

Experimental Workflow for Palladium-Catalyzed Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Iodopyrazole, Coupling Partner, Base, Catalyst, and Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product Final Product G cluster_catalysts Palladium Catalyst Types cluster_features Key Performance Factors precatalysts Pre-catalysts (e.g., XPhos Pd G2) reactivity Reactivity precatalysts->reactivity High stability Stability precatalysts->stability High cost Cost precatalysts->cost Higher ease_of_use Ease of Use precatalysts->ease_of_use High pd_ii Pd(II) + Ligand (e.g., Pd(OAc)₂ + SPhos) pd_ii->reactivity Tunable pd_ii->stability Moderate pd_ii->cost Variable pd_ii->ease_of_use Moderate pd_0 Pd(0) Complexes (e.g., Pd(PPh₃)₄) pd_0->reactivity Good pd_0->stability Lower (Air-sensitive) pd_0->cost Lower pd_0->ease_of_use Moderate

References

Spectroscopic Analysis of 3-Amino-4-iodo-1H-pyrazole Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for reaction products derived from 3-Amino-4-iodo-1H-pyrazole. Understanding the distinct spectral characteristics of these products is crucial for reaction monitoring, structural elucidation, and the development of novel pyrazole-based compounds in medicinal chemistry. This document presents a comparison of a key reaction product with its precursor and other relevant pyrazole derivatives, supported by experimental data from peer-reviewed literature.

Reaction Overview and Product Comparison

This compound is a versatile building block for the synthesis of a variety of substituted pyrazoles. Its functional groups—an amino group, an iodo group, and the pyrazole core—offer multiple sites for chemical modification. Common reactions include cross-coupling reactions (e.g., Suzuki, Sonogashira), N-arylation, and cyclization to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.

This guide focuses on the Sonogashira coupling reaction as a representative example to illustrate the spectroscopic shifts observed upon substitution at the 4-position. The product, a 4-alkynyl-3-amino-1H-pyrazole, is compared with the starting material and other relevant aminopyrazole derivatives.

Table 1: Comparative Spectroscopic Data of this compound and a Representative Sonogashira Coupling Product
CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
This compound ~7.5 (s, 1H, H-5), ~5.0 (br s, 2H, NH₂), ~12.0 (br s, 1H, NH)~150 (C-3), ~60 (C-4), ~135 (C-5)3400-3200 (N-H str), 1630 (N-H bend)208.9 [M+H]⁺
3-Amino-4-(phenylethynyl)-1H-pyrazole (Hypothetical Data Based on Similar Structures)7.65 (s, 1H, H-5), 7.5-7.3 (m, 5H, Ar-H), 5.2 (br s, 2H, NH₂), 12.5 (br s, 1H, NH)152 (C-3), 85 (C-4), 95 (C≡C), 122-132 (Ar-C), 138 (C-5)3400-3200 (N-H str), 2210 (C≡C str), 1630 (N-H bend)184.1 [M+H]⁺

Note: Spectroscopic data for this compound is estimated based on typical values for aminopyrazoles and iodopyrazoles. Data for the Sonogashira product is hypothetical and extrapolated from known 4-alkynylpyrazoles and aminopyrazoles for illustrative purposes.

Comparison with Other Substituted Aminopyrazoles

To provide a broader context, the following table compares the spectroscopic data of other substituted aminopyrazoles. These examples highlight how different substituents at various positions on the pyrazole ring influence the spectral properties.

Table 2: Spectroscopic Data of Various Substituted Aminopyrazole Derivatives
CompoundKey ¹H NMR Signals (δ, ppm)Key IR Bands (ν, cm⁻¹)Key MS Peak (m/z)Reference
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile6.40 (s, 2H, NH₂), 7.53 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 12.06 (br s, 1H, NH)3348, 3302 (NH₂), 3137 (NH), 2223 (C≡N)218 [M]⁺[1]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile6.38 (s, 2H, NH₂), 7.14 (t, 1H, thienyl-H), 7.70 (d, 1H, thienyl-H), 7.93 (d, 1H, thienyl-H), 12.00 (br s, 1H, NH)3325, 3298 (NH₂), 3177 (NH), 2228 (C≡N)190 [M]⁺[1]
5-Amino-3-(4-hydroxy-3-methoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrileSpectroscopic data available, detailed analysis in source.FT-IR and FT-Raman spectra available.-[2]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative protocols for the synthesis and spectroscopic analysis of substituted pyrazoles.

General Procedure for Sonogashira Coupling

A mixture of the iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv) in a suitable solvent system (e.g., triethylamine/DMF) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples are typically prepared as KBr pellets or as a thin film. Characteristic absorption bands (ν) are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). The mass-to-charge ratio (m/z) of the molecular ion and significant fragments are reported.

Visualizing Reaction Pathways and Workflows

Visual diagrams are invaluable tools for understanding complex chemical transformations and experimental procedures.

Sonogashira_Coupling This compound This compound Reaction Sonogashira Coupling This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Product 4-Alkynyl-3-amino-1H-pyrazole Reaction->Product Catalysts Pd Catalyst, Cu(I) Cocatalyst, Base Catalysts->Reaction

Caption: Sonogashira coupling of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start This compound Reaction Chemical Reaction (e.g., Sonogashira) Start->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR IR FT-IR Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Experimental workflow for synthesis and analysis.

References

A Comparative Guide to Novel Compounds Derived from 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 3-Amino-4-iodo-1H-pyrazole. This scaffold is a valuable building block in medicinal chemistry, offering multiple reaction sites for the generation of diverse molecular architectures. The following sections detail the synthesis of a key class of derivatives, pyrazolo[3,4-d]pyrimidines, and compares their biological activities, supported by experimental data and protocols.

Comparison of Biological Activity: Pyrazolo[3,4-d]pyrimidine Derivatives

The fusion of a pyrimidine ring to the pyrazole core of 3-aminopyrazole derivatives leads to the formation of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their potent and varied biological activities, particularly as kinase inhibitors. The following tables summarize the in vitro anticancer activity of various substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives.

Table 1: In Vitro Anticancer Activity of 3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Derivatives against MCF-7 Human Breast Cancer Cell Line.

Compound IDRIC₅₀ (µM)[1]
9 H> 100
10a H25
10b 4-OCH₃20
10c 4-CH₃18
10d 4-Cl12
10e 4-NO₂11
Doxorubicin -8.5

Table 2: In Vitro Cytotoxic Activity of Novel Pyrazolo[3,4-d]pyrimidines with Amino Acid Conjugates Against Various Cancer Cell Lines. [2]

Compound IDR (Amino Acid)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
7c L-Alanine0.450.650.871.21
7d L-Valine0.390.580.791.15
7f L-Leucine0.320.490.680.98
7i L-Phenylalanine0.410.610.821.18
7j L-Tyrosine0.360.550.751.09
7l L-Tryptophan0.480.690.911.32
Methotrexate -1.201.802.503.10

Experimental Protocols

General Synthesis of 3,6-dimethyl-5-(substituted-benzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (10a-e)[1]

A mixture of 5-amino-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (9) (2.55 g, 10 mmol) and the appropriate aromatic aldehyde (10 mmol) was refluxed in glacial acetic acid (20 mL) for 8 hours. The reaction mixture was then cooled, and the resulting solid product was collected by filtration, washed with ethanol, dried, and recrystallized from a suitable solvent to afford the target compounds 10a-e.

Characterization Data for 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e):

  • Yield: 75%

  • Melting Point: 218-220 °C

  • IR (KBr, cm⁻¹): 3077 (CH aromatic), 2925 (CH aliphatic), 1701 (C=O), 1608 (C=N)

  • ¹H-NMR (DMSO-d₆) δ ppm: 2.51 (s, 3H, CH₃), 2.63 (s, 3H, CH₃), 7.36 (t, J = 7.5 Hz, 1H, Ar-H), 7.55 (t, J = 7.5 Hz, 2H, Ar-H), 8.08 (d, J = 9 Hz, 2H, Ar-H), 8.25 (d, J = 9 Hz, 2H, Ar-H), 8.38 (d, J = 9 Hz, 2H, Ar-H), 9.12 (s, 1H, N=CH)

  • MS (m/z): 388 (M⁺, 100)

Synthesis of 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid (5)[2]

A mixture of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4) (2.3 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol) in isopropanol (50 mL) was heated under reflux for 16-18 hours. After cooling, the precipitated solid was filtered, washed with isopropanol, and dried to give the title compound.

Characterization Data for 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid (5):

  • ¹H-NMR (DMSO-d₆) δ ppm: 7.34-7.40 (m, 1H, Ar-H), 7.55-7.61 (m, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 8.18 (d, J = 8.4 Hz, 2H, Ar-H), 8.23 (s, 1H, pyrazole-H), 8.55 (s, 1H, pyrimidine-H), 10.2 (s, 1H, NH), 12.7 (s, 1H, COOH)

Visualizations

experimental_workflow cluster_synthesis Synthesis of Pyrazolo[3,4-d]pyrimidines cluster_evaluation Biological Evaluation start 3-Amino-1H-pyrazole derivative intermediate1 Cyclization with Formamide/Acetic Anhydride start->intermediate1 Step 1 intermediate2 Pyrazolo[3,4-d]pyrimidin-4-one intermediate1->intermediate2 Step 2 intermediate3 Chlorination (POCl3) intermediate2->intermediate3 Step 3a final_product Substituted Pyrazolo[3,4-d]pyrimidines intermediate2->final_product Step 3b (Condensation) intermediate4 4-Chloro-pyrazolo[3,4-d]pyrimidine intermediate3->intermediate4 intermediate4->final_product Step 4a (Nucleophilic Substitution) assay In vitro Anticancer/Kinase Assay final_product->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

signaling_pathway cluster_kinase_inhibition Mechanism of Action: Kinase Inhibition ligand Pyrazolo[3,4-d]pyrimidine Inhibitor kinase Target Kinase (e.g., CDK, FLT3) ligand->kinase Binds to ATP-binding site apoptosis Apoptosis substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate atp ATP atp->kinase downstream Downstream Signaling (Cell Proliferation, Survival) p_substrate->downstream downstream->apoptosis Inhibition of this pathway leads to

Caption: Simplified signaling pathway illustrating the mechanism of action for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

References

A Comparative Guide to Iodinating Agents for Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom into the pyrazole ring is a pivotal step in the synthesis of a vast array of compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] Iodinated pyrazoles are versatile synthetic intermediates, particularly in cross-coupling reactions, which allow for the construction of complex molecular architectures.[1][2] This guide provides an objective comparison of various iodinating agents for pyrazoles, supported by experimental data, to assist researchers in selecting the most suitable method for their specific synthetic needs.

Comparative Performance of Iodinating Agents

The choice of an iodinating agent for pyrazoles is dictated by several factors, including the desired regioselectivity, the electronic nature of the substituents on the pyrazole ring, reaction conditions, and green chemistry considerations.[1] The C4 position of the pyrazole ring is the most common site for electrophilic iodination due to its higher electron density and steric accessibility.[3] However, specific methods have been developed to achieve iodination at the C5 position.

The following table summarizes the performance of several common iodination methods based on reported experimental data.

Method/ReagentReagentsSolvent(s)TemperatureReaction TimeTypical Yield (%)RegioselectivityNotes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[1][2]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp.< 16 hGoodC4Efficient for the iodination of a variety of aromatic compounds, including deactivated pyrazoles, when conducted in acidic media.[1][4]
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100%C4A green and practical method that uses water as the solvent and generates water as the only byproduct.[1]
Molecular Iodine/Ceric Ammonium Nitrate (CAN) I₂, CANAcetonitrileRefluxOvernightGood to ExcellentC4CAN acts as a mild oxidant. This method is effective for the regioselective iodination of various pyrazole derivatives.[1][5]
n-Butyllithium/Molecular Iodine n-BuLi, I₂THF-78 °C to RT-65 - 89%C5This method allows for the exclusive synthesis of 5-iodopyrazole derivatives by trapping the in-situ generated lithium pyrazolide with iodine.[1][5]
Potassium Iodate/Diselenide Catalyst KIO₃, (PhSe)₂Acidic Media--GoodC4A catalytic method for the direct iodination of the C4 position of the pyrazole ring.[1][6][7]

Experimental Protocols

Detailed methodologies for key iodination methods are provided below to facilitate their implementation in a laboratory setting.

Method 1: Iodination using Iodine Monochloride (ICl)

This protocol is adapted from the procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[1][2]

Materials:

  • 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative

  • Iodine monochloride (ICl)

  • Lithium carbonate (Li₂CO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).

  • To this stirred suspension, add iodine monochloride (3.0 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • The product is extracted with an organic solvent, dried over anhydrous sulfate, and purified by column chromatography.

Method 2: Iodination using N-Iodosuccinimide (NIS)

This method is effective for a range of pyrazoles, including those with deactivating groups, especially when performed in an acidic medium.[1][4]

Materials:

  • Pyrazole derivative

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)

  • Appropriate solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve the pyrazole derivative in the chosen solvent.

  • Add N-Iodosuccinimide (typically 1.0-1.2 equivalents).

  • Add a catalytic amount of the acid (e.g., H₂SO₄ or TFA).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, the mixture is washed with aqueous sodium thiosulfate solution and brine.

  • The organic layer is dried and concentrated, and the product is purified by recrystallization or column chromatography.

Method 3: Iodination using Molecular Iodine and Hydrogen Peroxide

This environmentally friendly protocol utilizes water as the solvent.[1]

Materials:

  • Pyrazole derivative

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Water

Procedure:

  • Suspend the pyrazole derivative (1.0 equivalent) in water.

  • Add iodine (0.5 equivalents) to the suspension.

  • Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC). Reaction times can vary from less than 1 hour to 72 hours depending on the substrate.

  • Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.

  • The product can often be isolated by direct filtration and washing with water.

Method 4: Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN)

This method is particularly effective for the regioselective iodination of various pyrazole derivatives, including those with trifluoromethyl groups.[3][5]

Materials:

  • 1-Aryl-3-trifluoromethylpyrazole derivative

  • Elemental iodine (I₂)

  • Ceric ammonium nitrate (CAN)

  • Acetonitrile

Procedure:

  • To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.

Method 5: C5-Iodination using n-Butyllithium and Iodine

This procedure allows for the specific iodination at the C5 position of the pyrazole ring.[1][5]

Materials:

  • 1-Aryl-3-CF₃-1H-pyrazole derivative

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.3 equivalents, 0.52 mL) dropwise with vigorous stirring.

  • After stirring for a specified time at -78 °C, add a solution of iodine in THF.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Visualizing the Process

To better understand the experimental workflow and the comparative logic, the following diagrams have been generated.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_pyrazole Pyrazole Substrate reaction_step Mixing & Reaction (Solvent, Temperature, Time) start_pyrazole->reaction_step start_reagent Iodinating Agent start_reagent->reaction_step workup_step Quenching & Extraction reaction_step->workup_step purification_step Chromatography or Recrystallization workup_step->purification_step end_product Iodinated Pyrazole purification_step->end_product

Caption: A generalized experimental workflow for the iodination of pyrazoles.

G ICl Iodine Monochloride (ICl) Regioselectivity Regioselectivity ICl->Regioselectivity Yield Yield ICl->Yield Conditions Reaction Conditions ICl->Conditions Scope Substrate Scope ICl->Scope NIS N-Iodosuccinimide (NIS) NIS->Regioselectivity NIS->Yield NIS->Conditions NIS->Scope I2_H2O2 Iodine / H₂O₂ I2_H2O2->Regioselectivity I2_H2O2->Yield I2_H2O2->Conditions Greenness Green Chemistry I2_H2O2->Greenness I2_CAN Iodine / CAN I2_CAN->Regioselectivity I2_CAN->Yield I2_CAN->Conditions I2_CAN->Scope nBuLi_I2 n-BuLi / Iodine nBuLi_I2->Regioselectivity nBuLi_I2->Yield nBuLi_I2->Conditions

Caption: Logical relationship for comparing different iodinating agents for pyrazoles.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity of subsequent research and the quality of potential active pharmaceutical ingredients (APIs). This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized 3-Amino-4-iodo-1H-pyrazole, a key heterocyclic building block. We present detailed experimental protocols, comparative performance data against relevant alternatives, and visualizations to aid in the selection of the most suitable purity assessment strategy.

Synthesis and Potential Impurities of this compound

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of 3-aminopyrazole. This reaction is typically regioselective, with the iodine atom preferentially substituting at the C4 position of the pyrazole ring. A common method involves the use of an iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), often in the presence of a mild base or an oxidizing agent to facilitate the reaction.

Understanding this synthetic pathway is crucial for identifying potential impurities that may be present in the final product. These can include:

  • Unreacted Starting Material: 3-Aminopyrazole.

  • Isomeric Byproducts: 5-Amino-4-iodo-1H-pyrazole, although the formation of the 4-iodo isomer is generally favored.

  • Over-iodinated Species: 3-Amino-4,5-diiodo-1H-pyrazole.

  • Residual Solvents and Reagents: From the reaction and purification process.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 3-Aminopyrazole 3-Aminopyrazole Reaction Electrophilic Iodination 3-Aminopyrazole->Reaction Iodinating_Agent Iodinating Agent (e.g., ICl, I₂) Iodinating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Unreacted 3-Aminopyrazole Crude_Product->Unreacted contains Isomer 5-Amino-4-iodo-1H-pyrazole Crude_Product->Isomer contains Over_iodinated 3-Amino-4,5-diiodo-1H-pyrazole Crude_Product->Over_iodinated contains

Synthesis of this compound and Potential Impurities.

Comparison of Analytical Techniques for Purity Assessment

A multi-pronged approach is recommended for the robust determination of purity. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) for the analysis of this compound and compare their performance with that for two alternative cyclooxygenase-2 (COX-2) inhibitors: the pyrazole-based drug Celecoxib and the non-pyrazole inhibitor Etoricoxib .

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for separating and quantifying the main compound from its impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Sample Dissolved Sample HPLC_System HPLC System Sample->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram (Purity Calculation) Detector->Chromatogram

HPLC Purity Analysis Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a substance by comparing the integral of a known analyte signal to that of a certified internal standard.[1][2]

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify impurities based on their mass-to-charge ratio.

Experimental Protocol:

  • Instrumentation: Mass spectrometer, typically coupled with a liquid chromatograph (LC-MS) for separation of components before detection.

  • Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule.

  • Analysis Mode: Full scan mode to detect all ions within a specified mass range. The expected [M+H]⁺ for this compound (C₃H₄IN₃) is approximately 209.95 m/z.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Comparative Data Summary

Analytical TechniqueThis compoundCelecoxibEtoricoxib
HPLC Purity (%) >98% (typical)>99% (pharmaceutical grade)[3]>99% (pharmaceutical grade)
qNMR Purity (%) >98% (achievable)>99% (achievable)[1][4]>99% (achievable)
Expected [M+H]⁺ (m/z) 209.95382.08[5]359.06[6]
Key Impurities 3-aminopyrazole, di-iodinated pyrazoleIsomers, related substances[7]Related substances

Performance Comparison with Alternatives

This compound serves as a versatile building block in medicinal chemistry, with its structure suggesting potential as a scaffold for various therapeutic agents, including anti-inflammatory drugs that target enzymes like cyclooxygenase (COX).

Alternatives:

  • Celecoxib: A well-established pyrazole-based selective COX-2 inhibitor. Its purity is rigorously controlled in pharmaceutical manufacturing, and numerous analytical methods for its assessment have been published.[3][8] The presence of the pyrazole core makes it a direct structural comparator.

  • Etoricoxib: A non-pyrazole, bipyridine-based selective COX-2 inhibitor.[9] It serves as a functional alternative, allowing for a comparison of analytical methodologies for compounds with different core structures but similar therapeutic targets.

The analytical methods described above are generally applicable to all three compounds, with adjustments to chromatographic conditions and detection parameters as needed based on their differing chemical properties. For instance, the choice of mobile phase and gradient in HPLC will need to be optimized for each compound to achieve adequate separation from their specific impurities.

Signaling Pathway and Experimental Workflow Diagrams

cluster_pathway COX-2 Inflammatory Pathway Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Pyrazole or Non-Pyrazole COX-2 Inhibitor Inhibitor->COX2 inhibition

Mechanism of COX-2 Inhibition.

cluster_workflow Purity Assessment Workflow Synthesized_Product Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC qNMR qNMR Analysis Synthesized_Product->qNMR MS Mass Spec Analysis Synthesized_Product->MS Purity_Report Comprehensive Purity Report HPLC->Purity_Report qNMR->Purity_Report MS->Purity_Report

Integrated Purity Assessment Workflow.

References

A Comparative Guide to the Validation of Analytical Methods for Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of aminopyrazole derivatives is critical in pharmaceutical research and development, ensuring product quality, safety, and efficacy. The validation of analytical methods is a mandatory regulatory requirement to demonstrate that a chosen analytical procedure is suitable for its intended purpose. This guide provides an objective comparison of common analytical techniques for the analysis of aminopyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry are the most common techniques for the analysis of aminopyrazole derivatives. The choice of method depends on the specific requirements of the analysis, such as the nature of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.

Data Presentation: Performance Comparison

The following tables summarize the typical performance data for the validation of different analytical methods for aminopyrazole and structurally related compounds.

Table 1: Comparison of Chromatographic Methods

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.998[1]> 0.99[2]> 0.998[3][4]
Accuracy (% Recovery) 97.2% - 101%[5]95.4% - 97.8%[5]93% - 107.43%[3][6]
Precision (%RSD) < 2.0%[1]< 5.0%< 15%[3][4]
Limit of Detection (LOD) ~0.03 - 4 µg/mL[1][5]~0.001 mg/L[5]~0.6 - 10.0 ng/mL[6]
Limit of Quantification (LOQ) ~0.003 - 15 µg/mL[1][5]~0.009 mg/L[5]~2 - 100 ng/mL[3][4]
Selectivity/Specificity GoodExcellentExcellent
Typical Run Time 5 - 20 minutes10 - 30 minutes3 - 10 minutes

Table 2: Performance of UV-Vis Spectrophotometry

Validation ParameterUV-Vis Spectrophotometry
Linearity (R²) > 0.999[7][8]
Accuracy (% Recovery) 97.83% - 100.16%[8][9]
Precision (%RSD) < 2.0%[10]
Limit of Detection (LOD) ~0.1 - 0.6 µg/mL[8][10]
Limit of Quantification (LOQ) ~0.3 - 1.9 µg/mL[8][10]
Selectivity/Specificity Moderate
Typical Run Time < 1 minute per sample

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of aminopyrazole derivatives.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is suitable for the quantification of aminopyrazole derivatives in bulk drug and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer). A typical mobile phase could be a 20:80 (v/v) mixture of 0.1% trifluoroacetic acid in water and methanol.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally optimal.[1]

  • Column Temperature: Ambient temperature (e.g., 25 ± 2°C) is usually sufficient.[1]

  • Detection: UV detection at the wavelength of maximum absorbance of the specific aminopyrazole derivative (e.g., 206 nm).[1]

  • Injection Volume: 5.0 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. For instance, a stock solution can be prepared by dissolving 60.1 mg of the analyte in 100 mL of methanol.[1]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the analysis of volatile or semi-volatile aminopyrazole derivatives and for identifying and quantifying isomers in industrial mixtures.[11]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

  • Injector Temperature: 250 °C.[11]

  • Injection Volume: 1 µL in split mode (e.g., split ratio 20:1).[11]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

  • Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp to 150°C at 5°C/min, and a final ramp to 250°C at 20°C/min, held for 5 minutes.[11]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. An internal standard may be added for improved accuracy. The solution should be filtered through a 0.45 µm syringe filter before injection.[11] Derivatization may be necessary for non-volatile or highly polar aminopyrazole derivatives to improve their chromatographic behavior.[12]

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol offers high sensitivity and selectivity, making it suitable for the analysis of aminopyrazole derivatives at low concentrations in complex matrices like biological fluids.

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 × 4.6 mm, 2.6 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.[3]

  • Flow Rate: Typically between 0.2 and 1.0 mL/min.

  • Detection: Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization.[4]

  • Sample Preparation: Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix interferences and concentrate the analyte.[3]

Protocol 4: UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of aminopyrazole derivatives in simple formulations.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which the aminopyrazole derivative is soluble and stable, and that does not absorb in the region of analyte's maximum absorbance (λmax). Ethanol is often a suitable choice.[13]

  • Procedure:

    • Determine the λmax of the aminopyrazole derivative by scanning a standard solution over a suitable wavelength range (e.g., 220-400 nm).[13]

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for aminopyrazole derivatives, in accordance with ICH guidelines.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting A Selection of Analytical Technique (HPLC, GC, LC-MS, UV-Vis) B Optimization of Method Parameters (e.g., Mobile Phase, Column, Temperature) A->B C Define Validation Parameters (ICH Q2(R1)) B->C Method Ready for Validation D Set Acceptance Criteria C->D E Specificity D->E Execute Experiments F Linearity & Range G Accuracy H Precision (Repeatability & Intermediate) I Limit of Detection (LOD) J Limit of Quantification (LOQ) K Robustness L Data Analysis & Statistical Evaluation K->L Compile Results M Validation Report Generation L->M N Method Implementation for Routine Use M->N

Caption: General workflow for analytical method validation of aminopyrazole derivatives.

References

A Comparative Guide to Quantum Chemical Studies on Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantum chemical studies on substituted pyrazoles, offering a comprehensive overview of their electronic structures, molecular geometries, and spectroscopic properties. The information presented is supported by experimental data and detailed computational methodologies, aiming to assist researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships of substituted pyrazoles.[3] These computational methods provide valuable insights into molecular properties such as electronic distribution, reactivity, and spectral behavior, which are crucial for the rational design of new therapeutic agents and functional materials.[3][4] This guide compares findings from several recent studies to highlight the impact of different substituents on the physicochemical properties of the pyrazole core.

Comparison of Calculated Molecular Properties

The electronic and structural properties of substituted pyrazoles are significantly influenced by the nature and position of the substituents on the pyrazole ring. The following tables summarize key quantitative data from various quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), and dipole moments. These parameters are critical indicators of a molecule's kinetic stability, chemical reactivity, and overall polarity.

Compound/SubstituentMethodBasis SetHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (D)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acidDFT/B3LYP6-31G(d)----[4]
(E)-4-((3,5-dimethyl-1-(4-R-phenyl)-1H-pyrazol-4-yl)diazenyl)benzonitrile (R: various)DFT/TD-DFT-----[5]
Pyrazole-based chalcones (DF1-DF6)DFT/B3LYP-D36-31G*--3.10 - 3.69-[6]
Pyrazole hydrazone derivativesDFT---4.38, 5.75-[7]
5-(4-fluorophenyl)-1H-pyrazol-3-amineDFT/B3LYP6-311+G(2d,p)----[8]
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amineDFT-----[9]

Experimental and Computational Protocols

The accuracy and comparability of quantum chemical calculations are highly dependent on the chosen methodology. The studies referenced in this guide primarily utilize Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3]

General Computational Protocol:

A common workflow for the quantum chemical analysis of substituted pyrazoles involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP functional combined with a basis set such as 6-31G(d) or 6-311++G(d,p) is frequently employed for this purpose.[4][10][11] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[1]

  • Frequency Calculations: Vibrational frequencies are calculated to predict infrared (IR) and Raman spectra. These theoretical spectra are often compared with experimental data to validate the optimized geometry.[5]

  • Electronic Property Calculations: Key electronic properties, including the energies of the HOMO and LUMO, are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability and reactivity.[12]

  • Molecular Electrostatic Potential (MEP) Analysis: MEP maps are generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[4]

  • Spectroscopic Simulations: NMR chemical shifts (¹H and ¹³C) are often calculated and compared with experimental spectra to confirm the molecular structure.[5]

General Experimental Protocol for Synthesis:

Many of the studied pyrazole derivatives are synthesized through multi-step reactions. A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound or a related precursor with a hydrazine derivative.[13][14] The resulting pyrazole can then be further modified to introduce various substituents.

Characterization Techniques:

The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their structure and purity. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[5][15]

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[16]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[17]

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular and crystal structure.[8]

Visualizations

Logical Workflow for Quantum Chemical Analysis of Substituted Pyrazoles

workflow cluster_synthesis Synthesis & Characterization cluster_computational Quantum Chemical Calculations (DFT) cluster_analysis Analysis & Comparison Syn Synthesis of Substituted Pyrazole Char Spectroscopic Characterization (NMR, IR, MS) Syn->Char Xray X-ray Crystallography Syn->Xray Comp Compare Theoretical & Experimental Data Char->Comp Xray->Comp Opt Geometry Optimization Freq Frequency Calculation Opt->Freq Elec Electronic Properties (HOMO, LUMO) Opt->Elec NMR_Sim NMR Simulation Opt->NMR_Sim Freq->Comp MEP MEP Analysis Elec->MEP SAR Structure-Activity Relationship (SAR) Elec->SAR MEP->SAR NMR_Sim->Comp Comp->SAR

Caption: A typical workflow for the synthesis, characterization, and quantum chemical analysis of substituted pyrazoles.

Comparative Analysis of Substituent Effects on Pyrazole Properties

comparison cluster_ewg Electron-Withdrawing Groups (EWG) cluster_edg Electron-Donating Groups (EDG) Pyrazole Substituted Pyrazole Core EWG -NO2, -CN, -COOH Pyrazole->EWG Substitution with EDG -NH2, -OH, -CH3 Pyrazole->EDG Substitution with LowerHOMO Lower HOMO/LUMO Energies EWG->LowerHOMO IncreaseGap May Increase HOMO-LUMO Gap EWG->IncreaseGap IncreaseAcidity Increase Ring Basicity/ Proton Acidity EWG->IncreaseAcidity RaiseHOMO Raise HOMO/LUMO Energies EDG->RaiseHOMO DecreaseGap Decrease HOMO-LUMO Gap EDG->DecreaseGap IncreaseBasicity Increase Ring Basicity EDG->IncreaseBasicity

Caption: The influence of electron-donating and electron-withdrawing groups on the electronic properties of the pyrazole ring.[10]

Conclusion

Quantum chemical studies, particularly DFT calculations, provide a powerful framework for understanding the structure-property relationships of substituted pyrazoles. The electronic nature of the substituents plays a crucial role in modulating the HOMO-LUMO energy gap, which in turn influences the chemical reactivity and potential biological activity of these compounds.[12] Electron-donating groups generally decrease the energy gap, while electron-withdrawing groups can have the opposite effect.[10] The theoretical data, when validated by experimental results, offers a reliable platform for the design of novel pyrazole derivatives with tailored properties for applications in drug discovery and materials science. This integrated experimental and computational approach is essential for accelerating the development of new and effective pyrazole-based compounds.[6]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive operational and disposal plan for 3-Amino-4-iodo-1H-pyrazole, focusing on immediate safety measures and compliant disposal procedures.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile and the necessary safety precautions. This compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory to minimize exposure.

Protective EquipmentSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Protective gloves are required.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Handling and Storage:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[2][3]

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]

  • Always wash hands thoroughly after handling.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][4] Attempting to neutralize or treat this chemical in the laboratory without a validated protocol is not recommended.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions.

  • This compound is a halogenated organic compound. It is critical to segregate it from non-halogenated waste streams to ensure proper disposal and to prevent dangerous reactions.

Step 2: Waste Collection and Containment

  • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable container.

  • For liquid waste (e.g., solutions containing the compound), use a separate, compatible, and leak-proof container.

  • Ensure all waste containers are in good condition and are compatible with the chemical.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Indicate the approximate quantity of the waste.

  • Include the date when the first item of waste was added to the container.

Step 4: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from incompatible materials.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the collection of the waste.

  • Follow all institutional and local regulations for the handover of chemical waste.

Accidental Release Measures

In the event of a spill or accidental release:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Containment: Prevent further spillage or leakage if it is safe to do so.

  • Clean-up: For minor spills, use dry clean-up procedures to avoid generating dust.[3] Sweep up the material and place it into a suitable, sealed container for disposal.[3] For larger spills, it may be necessary to use an inert absorbent material.

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Start Waste Generation (this compound) Is_Halogenated Is the waste halogenated? Start->Is_Halogenated Segregate Segregate as Halogenated Waste Is_Halogenated->Segregate Yes Collect Collect in a dedicated, sealed, and compatible container Segregate->Collect Label Label container with: 'Hazardous Waste' 'this compound' Collect->Label Store Store in designated Satellite Accumulation Area Label->Store Contact_EHS Contact Environmental Health & Safety (EHS) or approved waste contractor Store->Contact_EHS Disposal Professional Disposal (Incineration or other approved method) Contact_EHS->Disposal End Disposal Complete Disposal->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling 3-Amino-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Amino-4-iodo-1H-pyrazole. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[2] A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk handling or reactions.[3][4]
Hand Protection Chemical-Resistant GlovesWear disposable nitrile or neoprene gloves. Double-gloving is recommended, especially when handling the solid compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before use.[3]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, chemical-resistant laboratory coat is required to protect against skin contact. An apron may be used for additional protection during procedures with a high splash potential.
Respiratory Protection NIOSH-approved RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] For weighing and handling the solid powder, a NIOSH-approved N95 or higher-rated dust mask is recommended to prevent inhalation. All respiratory protection use must be in accordance with the institution's respiratory protection program.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid and dissolved halogenated organic compounds.

2. Weighing and Transferring the Solid Compound:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Designated Area: Perform weighing and transferring within the chemical fume hood.

  • Minimize Dust: Handle the solid carefully to avoid generating dust. Use a spatula for transfers.

  • Weighing Paper/Boat: Use weighing paper or a disposable weigh boat.

  • Clean-Up: After transferring the compound, carefully clean the spatula and any residual dust from the balance and work surface using a damp cloth or towel, ensuring the cleaning materials are disposed of as hazardous waste.

3. Solution Preparation and Reaction:

  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Vessel Sealing: Keep the reaction vessel covered or sealed as much as possible during the experiment.

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard pictograms.

4. Post-Experiment Decontamination:

  • Work Surface: Decontaminate the work area within the fume hood.

  • Equipment: Clean all glassware and equipment that came into contact with the chemical. The initial rinse should be with a suitable organic solvent, which must be collected as halogenated waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the designated hazardous waste container. Non-disposable PPE should be cleaned according to the manufacturer's instructions.

Disposal Plan

As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[7][8] Improper disposal can be harmful to the environment and may incur significant disposal costs.[8][9]

1. Waste Segregation:

  • Halogenated Waste Stream: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, weighing paper, paper towels), must be collected in a designated "Halogenated Organic Waste" container.[10][11]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this will classify the entire mixture as the more expensive and difficult-to-dispose-of halogenated waste.[9]

  • Incompatible Materials: Do not mix with strong acids, bases, or oxidizing agents in the waste container.[10]

2. Waste Container Management:

  • Labeling: The waste container must be clearly labeled "Hazardous Waste" and list all contents, including "this compound" and any solvents used.[11]

  • Container Type: Use a compatible, leak-proof container with a secure screw-top cap.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[8]

  • Closure: Keep the waste container closed at all times except when adding waste.[11]

3. Disposal Procedure:

  • Request Pickup: Follow your institution's hazardous waste disposal procedures to request a pickup of the full waste container.

Experimental Workflow Diagram

prep Preparation ppe Don PPE prep->ppe 1. handling Handling in Fume Hood ppe->handling 2. weighing Weighing handling->weighing solution Solution Preparation handling->solution experiment Experiment weighing->experiment solution->experiment decon Decontamination experiment->decon 3. disposal Waste Disposal decon->disposal 4. solid_waste Solid Waste (Contaminated PPE, etc.) disposal->solid_waste liquid_waste Liquid Waste (Solutions, Rinses) disposal->liquid_waste halogenated_container Halogenated Waste Container solid_waste->halogenated_container liquid_waste->halogenated_container pickup Hazardous Waste Pickup halogenated_container->pickup 5.

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.